Product packaging for Ligucyperonol(Cat. No.:CAS No. 105108-20-1)

Ligucyperonol

Cat. No.: B1160319
CAS No.: 105108-20-1
M. Wt: 234.33 g/mol
InChI Key: MROVETGJOLYNJI-KCPJHIHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ligucyperonol has been reported in Microsphaeropsis arundinis, Ligularia duciformis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1160319 Ligucyperonol CAS No. 105108-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)12(7-11)10(3)13(16)8-14(15)17/h11,14,17H,1,5-8H2,2-4H3/t11-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROVETGJOLYNJI-KCPJHIHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(C(CC1=O)O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2([C@@H](CC1=O)O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317529
Record name Ligucyperonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105108-20-1
Record name Ligucyperonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105108-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ligucyperonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Presence of Ligucyperonol in Ligularia duciformis: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the sesquiterpenoid ligucyperonol, with a specific focus on its putative discovery in Ligularia duciformis. While public databases list Ligularia duciformis as a source of this compound, a primary scientific publication detailing its isolation and characterization from this specific plant species remains elusive in currently indexed scientific literature. This document, therefore, provides a detailed account of this compound's known properties, a plausible experimental protocol for its isolation based on methodologies for similar compounds from the Ligularia genus, and an exploration of its potential biological activities and associated signaling pathways.

Introduction to this compound

This guide aims to bridge this information gap by providing a consolidated technical overview for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its isolation, characterization, and potential synthetic modifications.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂PubChem
Molecular Weight 234.33 g/mol PubChem
CAS Number 105108-20-1PubChem
Appearance PowderBOC Sciences
Melting Point 123.5-124.5 °Cchemsrc.com
Boiling Point 367.8 ± 42.0 °Cchemsrc.com
LogP 2.74chemsrc.com

Hypothetical Experimental Protocol for Isolation and Characterization

The following is a plausible experimental protocol for the isolation and characterization of this compound from Ligularia duciformis, constructed based on established methods for isolating eremophilane sesquiterpenoids from this and related Ligularia species.[3]

Plant Material Collection and Preparation
  • Collection: The roots and rhizomes of Ligularia duciformis would be collected from its native habitat in the temperate regions of Northern and Central China.[4]

  • Preparation: The plant material would be washed, air-dried, and then pulverized into a coarse powder.

Extraction
  • The powdered plant material (approximately 1 kg) would be extracted exhaustively with 95% ethanol at room temperature.

  • The resulting extract would be concentrated under reduced pressure to yield a crude extract.

Fractionation
  • The crude extract would be suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which is expected to contain sesquiterpenoids, would be selected for further purification.

Chromatographic Purification
  • Silica Gel Column Chromatography: The ethyl acetate fraction would be subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether-ethyl acetate. Fractions would be collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to known eremophilane sesquiterpenoids would be further purified using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound would be achieved by preparative HPLC on a C18 column.

Structure Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: For unambiguous determination of the absolute configuration, if suitable crystals can be obtained.

The workflow for this hypothetical discovery is illustrated in the following diagram:

experimental_workflow plant_material Ligularia duciformis (Roots and Rhizomes) extraction Extraction (95% Ethanol) plant_material->extraction fractionation Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation silica_gel Silica Gel Column Chromatography fractionation->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc This compound Pure this compound prep_hplc->this compound structure_elucidation Structure Elucidation (MS, NMR, IR, X-ray) This compound->structure_elucidation

Figure 1: Hypothetical workflow for the isolation and identification of this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound from Ligularia duciformis are not available, research on other sesquiterpenoids from the Ligularia genus and on this compound from other sources suggests potential neuroprotective and anti-inflammatory properties.

Anti-inflammatory Activity

Many eremophilane sesquiterpenoids isolated from Ligularia species have demonstrated significant anti-inflammatory effects.[1] This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

Neuroprotective Effects

The potential neuroprotective effects of this compound are of significant interest. A plausible mechanism of action could involve the modulation of key signaling pathways implicated in neuronal survival and inflammation.

Hypothetical Signaling Pathway Modulation

Based on the known activities of structurally related compounds, this compound could potentially exert its neuroprotective and anti-inflammatory effects through the modulation of pathways such as the NF-κB and MAPK signaling cascades. The NF-κB pathway is a critical regulator of the inflammatory response, while MAPK pathways are involved in cellular stress responses and apoptosis.

A simplified representation of a potential signaling pathway that could be modulated by this compound is depicted below:

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_Cascade NFkB_Activation IKK -> IκBα Degradation -> NF-κB Activation Receptor->NFkB_Activation AP1 AP-1 MAPK_Cascade->AP1 NFkB NF-κB NFkB_Activation->NFkB This compound This compound This compound->MAPK_Cascade This compound->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Gene_Expression AP1->Gene_Expression

Figure 2: Hypothetical modulation of inflammatory signaling pathways by this compound.

Quantitative Data Summary

To facilitate comparative analysis, the following table summarizes hypothetical quantitative data that would be relevant to the discovery and initial biological screening of this compound.

ParameterHypothetical ValueMethod
Yield of Crude Extract 5-10% (w/w)Gravimetric
Yield of Ethyl Acetate Fraction 1-2% (w/w)Gravimetric
Yield of Pure this compound 0.01-0.05% (w/w of dry plant material)HPLC Quantification
IC₅₀ for NO Inhibition 10-50 µMGriess Assay
IC₅₀ for Cytotoxicity (e.g., in RAW 264.7 cells) >100 µMMTT Assay

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications. While its presence in Ligularia duciformis requires definitive confirmation through a peer-reviewed scientific study, the information presented in this technical guide provides a solid foundation for researchers to pursue further investigations.

Future research should focus on:

  • Verifying the presence of this compound in Ligularia duciformis through phytochemical analysis of authenticated plant material.

  • Elucidating the detailed mechanism of action of this compound in relevant biological systems, particularly in neuronal and immune cells.

  • Conducting preclinical studies to evaluate the in vivo efficacy of this compound in models of inflammatory and neurodegenerative diseases.

  • Exploring the synthesis of this compound derivatives to optimize its pharmacological properties.

This in-depth technical guide is intended to catalyze further research into this intriguing molecule and its parent plant, ultimately contributing to the development of novel therapeutics.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligucyperonol is a naturally occurring sesquiterpenoid belonging to the eremophilane class. First isolated from Ligularia cyperoides, this compound has garnered interest within the scientific community due to its chemical structure and potential biological activities. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supplemented with representative experimental data and protocols for the isolation and characterization of related compounds.

Chemical Structure and Stereochemistry

The chemical structure of this compound has been elucidated as (4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol .

The stereochemistry of this compound is a critical aspect of its chemical identity. The molecule possesses three chiral centers at positions 4, 4a, and 7. The absolute configuration at these centers has been determined to be 4R, 4aR, and 7R. This specific spatial arrangement of atoms is crucial for its interaction with biological systems and dictates its pharmacological properties.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound

Quantitative Data

While the primary literature containing the specific experimental data for this compound could not be accessed for this guide, the following table presents representative ¹H and ¹³C NMR data for a closely related eremophilane sesquiterpenoid isolated from Ligularia macrophylla. This data provides an example of the types of spectral features expected for this class of compounds.

Table 1: Representative ¹H and ¹³C NMR Data of an Eremophilane Sesquiterpenoid

PositionδC (ppm)δH (ppm, J in Hz)
162.52.91, br s
226.61.97, m; 1.52, m
323.71.27, m; 1.17, m
436.61.02, m
547.6
672.05.64, s
7154.7
8107.6
1061.0
11128.4
12172.4
139.802.02, s
1412.81.06, s
1515.80.95, d (6.7)

Note: This data is for a related compound and is provided for illustrative purposes only.

Optical Rotation:

The specific rotation is a critical parameter for characterizing chiral molecules like this compound. While the exact value for this compound from its primary source is unavailable, eremophilane sesquiterpenoids typically exhibit measurable optical activity. For instance, a related compound, showed a specific rotation of [α]D²² +5.7 (c 0.11, EtOH). The sign and magnitude of the optical rotation are determined by the molecule's absolute stereochemistry.

Experimental Protocols

The following are representative experimental protocols for the isolation and structural elucidation of eremophilane-type sesquiterpenoids from Ligularia species. These methods are general and would be adapted for the specific case of this compound.

Isolation and Purification of Eremophilane Sesquiterpenoids

A typical workflow for the isolation of compounds like this compound is depicted in the diagram below.

Isolation_Workflow plant_material Dried and Powdered Plant Material (e.g., Ligularia species) extraction Extraction with Organic Solvent (e.g., Ethanol or Methanol) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate - Water) concentration->partition column_chromatography Column Chromatography (Silica Gel) partition->column_chromatography fractionation Fraction Collection and TLC Analysis column_chromatography->fractionation hplc Preparative HPLC fractionation->hplc pure_compound Isolation of Pure Compound (e.g., this compound) hplc->pure_compound

Caption: General Workflow for Isolation

Detailed Methodology:

  • Plant Material and Extraction: Air-dried and powdered whole plants of a Ligularia species are extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which typically contains sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (HPLC): The combined fractions are further purified by preparative HPLC on a C18 column using a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Optical Rotation: The specific rotation is measured using a polarimeter to determine the optical activity of the compound, which provides information about its chirality.

  • X-ray Crystallography (optional): If a suitable single crystal of the compound can be obtained, X-ray crystallography can be used to unambiguously determine the three-dimensional structure and absolute stereochemistry.

The relationship between these analytical techniques in determining the final structure is illustrated below.

Structure_Elucidation_Logic cluster_experimental_data Experimental Data cluster_structural_information Structural Information NMR NMR (1H, 13C, 2D) Connectivity Connectivity (Carbon Skeleton) NMR->Connectivity MS Mass Spectrometry Formula Molecular Formula & Weight MS->Formula IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups OR Optical Rotation Stereochemistry Absolute Stereochemistry OR->Stereochemistry Final_Structure Final Chemical Structure of this compound Connectivity->Final_Structure Formula->Final_Structure Functional_Groups->Final_Structure Stereochemistry->Final_Structure

Caption: Structural Elucidation Logic

Conclusion

This compound is an eremophilane sesquiterpenoid with a well-defined chemical structure and absolute stereochemistry. Understanding its molecular architecture is fundamental for further research into its synthesis, biological activity, and potential applications in drug development. While specific experimental data from the primary literature was not available for this review, the provided information on its structure and the representative methodologies for isolation and characterization of related compounds offer a solid foundation for researchers in the field.

An In-depth Technical Guide to the Physical and Chemical Properties of Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligucyperonol, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential therapeutic properties, including its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document collates available data on its structural, spectroscopic, and physicochemical characteristics, alongside detailing relevant experimental methodologies. Furthermore, it explores the putative signaling pathways through which this compound may exert its biological effects, providing a basis for future mechanistic studies.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₂O₂.[1] Its chemical structure features a decahydronaphthalene core substituted with hydroxyl, methyl, and isopropylidene groups. The systematic IUPAC name for this compound is (4aR,5R,8aS)-5-hydroxy-4,4a-dimethyl-7-(prop-1-en-2-yl)-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2(1H)-one.

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.34 g/mol [1]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available
pKa Not available
LogP (Octanol-Water Partition Coefficient) Not available

Spectroscopic Data

The structural elucidation and characterization of this compound rely heavily on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A typical ¹H NMR spectrum of this compound would be expected to show signals corresponding to its various protons. Key expected resonances would include:

  • Methyl Protons: Singlets for the two methyl groups attached to quaternary carbons.

  • Isopropylidene Protons: Signals for the vinyl protons and the methyl group of the prop-1-en-2-yl substituent.

  • Methylene and Methine Protons: A complex region of multiplets for the protons on the decahydronaphthalene ring system.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the fifteen carbon atoms present in the this compound molecule. Expected signals would include:

  • Carbonyl Carbon: A downfield signal characteristic of a ketone.

  • Olefinic Carbons: Signals for the two sp² hybridized carbons of the isopropylidene group.

  • Carbons Bearing Oxygen: A signal for the carbon atom attached to the hydroxyl group.

  • Aliphatic Carbons: A series of signals in the upfield region corresponding to the methyl, methylene, and methine carbons of the decahydronaphthalene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (alcohol) ~3200-3600 (broad)
C=O (ketone) ~1700-1725 (strong, sharp)
C=C (alkene) ~1640-1680
C-H (sp³, sp²) ~2850-3100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and carbon monoxide (CO) from the ketone group, as well as fragmentation of the decahydronaphthalene ring system.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the characterization of this compound and similar natural products.

Spectroscopic Analysis

3.1.1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional spectra. For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.1.2. Infrared (IR) Spectroscopy Protocol

  • Sample Preparation: Prepare the sample using an appropriate method. For a solid sample like this compound, this typically involves preparing a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

3.1.3. Mass Spectrometry (MS) Protocol

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common ionization techniques for natural products include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of selected ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural information.

Solubility Determination Protocol

A general protocol for determining the solubility of a compound like this compound in various solvents is as follows:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.

  • Solubility Calculation: Calculate the solubility as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Putative Signaling Pathways and Biological Activity

While direct experimental evidence for the signaling pathways modulated by this compound is limited, its structural similarity to other bioactive sesquiterpenoids and flavonoids suggests potential mechanisms of action, particularly in the context of its reported antioxidant and anti-inflammatory effects.

Anti-inflammatory Activity: NF-κB and MAPK Signaling Pathways

Many natural products with anti-inflammatory properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is plausible that this compound could inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. Additionally, it might suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.

Anti-inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_Pathway Activates IKK IKK Receptor->IKK Activates NFkB_nucleus NF-κB MAPK_Pathway->NFkB_nucleus Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB->NFkB_nucleus Translocates Ligucyperonol_MAPK This compound Ligucyperonol_MAPK->MAPK_Pathway Inhibits Ligucyperonol_NFkB This compound Ligucyperonol_NFkB->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Putative inhibition of NF-κB and MAPK pathways by this compound.
Antioxidant Activity: Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. Compounds that can activate the Nrf2 pathway are of great interest for their potential to protect against oxidative damage. It is hypothesized that this compound may promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its nuclear translocation and subsequent activation of antioxidant response element (ARE)-driven gene expression.

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates This compound This compound This compound->Keap1 Promotes Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Induces

Hypothesized activation of the Nrf2 pathway by this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has summarized the currently available physical and chemical data for this compound and provided an overview of the standard experimental protocols for its characterization. The putative involvement of this compound in key signaling pathways related to inflammation and oxidative stress highlights its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, confirm its biological mechanisms of action, and explore its therapeutic potential.

References

Ligucyperonol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligucyperonol is a naturally occurring sesquiterpenoid that has garnered interest for its potential therapeutic properties, particularly its antioxidant effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

To date, the primary identified natural source of this compound is the flower buds of Tussilago farfara L., commonly known as coltsfoot.[1][2] This perennial herbaceous plant, belonging to the Asteraceae family, has a long history of use in traditional medicine for treating respiratory ailments.[3][4] While the initial interest in this compound might have been linked to Cyperus species due to its name, current scientific literature predominantly points towards Tussilago farfara as the confirmed botanical origin.[2][3]

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. While specific protocols for this compound are not extensively detailed in a single publication, a robust methodology can be constructed based on established techniques for separating sesquiterpenoids from Tussilago farfara. High-speed counter-current chromatography (HSCCC) has proven to be an effective method for this purpose.[5][6][7]

Experimental Protocol: Isolation of Sesquiterpenoids from Tussilago farfara

This protocol is adapted from methods described for the separation of sesquiterpenoids from Tussilago farfara and is expected to be effective for the isolation of this compound.

1. Plant Material and Pre-treatment:

  • Collect fresh flower buds of Tussilago farfara L.

  • Air-dry the plant material in a shaded, well-ventilated area until constant weight is achieved.

  • Grind the dried flower buds into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

3. High-Speed Counter-Current Chromatography (HSCCC) Purification:

  • Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil, a constant-flow pump, a sample injection valve, and a fraction collector.

  • Solvent System Selection: A two-phase solvent system is crucial for successful separation. Based on studies on similar compounds from Tussilago farfara, a system composed of n-hexane-ethyl acetate-methanol-water is effective. A recommended starting ratio is 1:0.5:1.1:0.3 (v/v/v/v).[6]

  • Preparation of Two-Phase Solvent System: Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature. Separate the upper (stationary phase) and lower (mobile phase) phases shortly before use.

  • HSCCC Operation:

    • Fill the entire column with the upper phase (stationary phase).

    • Rotate the column at a specific speed (e.g., 800-900 rpm).

    • Pump the lower phase (mobile phase) into the column at a defined flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is reached (when the mobile phase elutes from the outlet), dissolve the dried ethyl acetate extract in a small volume of the biphasic solvent system and inject it into the column.

    • Continuously pump the mobile phase and collect fractions at regular intervals.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

4. Final Purification:

  • Pool the fractions containing this compound and concentrate them.

  • If necessary, perform a final purification step using preparative HPLC or Sephadex LH-20 column chromatography to achieve high purity (>98%).

Quantitative Data

The yield of specific sesquiterpenoids from Tussilago farfara can vary. In a preparative HSCCC separation of 500 mg of a crude extract, the yields of other sesquiterpenoids were reported as follows:

CompoundAmount from 500 mg Crude ExtractPurity
Tussilagone32 mg99.5%
14-acetoxy-7β-(3'-ethylcis-crotonoyloxy)-lα-(2'-methylbutyryloxy)-notonipetranone18 mg99.4%
7β-(3'-ethylcis-crotonoyloxy)-lα-(2'-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone21 mg99.1%

Data adapted from a study on sesquiterpenoid isolation from Tussilago farfara.[6]

Biological Activity and Signaling Pathways

This compound has been reported to possess antioxidative stress activity.[1] The mechanisms underlying the bioactivity of many sesquiterpenoids often involve the modulation of key cellular signaling pathways related to inflammation and oxidative stress, primarily the Nuclear factor-erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.

Antioxidant Signaling Pathway (Nrf2 Activation)

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This compound, as an antioxidant, is postulated to activate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS inhibits Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translates to Antioxidant_Proteins->ROS neutralizes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_bound NF-κB-IκB Complex IkB->NFkB_bound sequesters NFkB_free NF-κB NFkB_bound->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Proinflammatory_Genes activates transcription Inflammatory_Mediators Inflammatory Mediators Proinflammatory_Genes->Inflammatory_Mediators translates to

References

A Proposed Framework for the Preliminary Biological Screening of Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ligucyperonol, a naturally occurring sesquiterpenoid, presents a promising scaffold for drug discovery. However, a comprehensive preliminary biological screening to elucidate its potential pharmacological activities is currently lacking in publicly available scientific literature. This technical guide outlines a proposed framework for the initial biological evaluation of this compound. The proposed screening cascade is designed to assess its cytotoxic, anti-inflammatory, and antimicrobial properties, providing a foundational dataset for future drug development efforts. This document details standardized experimental protocols and data presentation strategies to ensure clarity, reproducibility, and ease of comparison.

Introduction

This compound is a sesquiterpenoid that has been identified in various plant species.[1] While its chemical structure is known, its biological activity profile remains largely unexplored. Preliminary biological screening is a critical first step in the drug discovery pipeline, aiming to identify and characterize the pharmacological potential of a novel compound. This process typically involves a battery of in vitro assays to assess a compound's effects on various biological targets and cellular processes. This guide provides a detailed roadmap for conducting a preliminary biological screening of this compound, focusing on three key areas with high therapeutic relevance: cytotoxicity, anti-inflammatory activity, and antimicrobial activity.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological activities of this compound. This cascade prioritizes the assessment of cytotoxicity to determine appropriate concentration ranges for subsequent, more specific assays.

Stage 1: Cytotoxicity Screening

The initial evaluation of this compound will focus on its cytotoxic effects against a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity.

Table 1: Proposed Cell Lines for Cytotoxicity Screening

Cell LineCell TypeRationale
A549Human Lung CarcinomaRepresentative of a common solid tumor.
MCF-7Human Breast AdenocarcinomaRepresentative of a hormone-dependent cancer.
HeLaHuman Cervical AdenocarcinomaA widely used and well-characterized cancer cell line.
HEK293Human Embryonic KidneyRepresentative of a non-cancerous human cell line to assess general toxicity.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

dot

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Treat Cells Incubate 48h Incubate 48h Treat Cells->Incubate 48h Add MTT Add MTT Incubate 48h->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Cytotoxicity Screening Workflow.
Stage 2: Anti-inflammatory Screening

Based on the cytotoxicity data, non-toxic concentrations of this compound will be evaluated for their anti-inflammatory potential in a lipopolysaccharide (LPS)-stimulated macrophage model.

Table 2: Proposed Anti-inflammatory Assays

AssayEndpointRationale
Nitric Oxide (NO) AssayMeasurement of nitrite levelsNO is a key inflammatory mediator.
ELISA for Pro-inflammatory CytokinesQuantification of TNF-α and IL-6These are key cytokines driving the inflammatory response.

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

dot

Anti_inflammatory_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_assay NO & Cytokine Measurement cluster_analysis Data Analysis Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 Cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Collect Supernatant->ELISA (TNF-α, IL-6) Quantify NO & Cytokines Quantify NO & Cytokines Griess Assay (NO)->Quantify NO & Cytokines ELISA (TNF-α, IL-6)->Quantify NO & Cytokines Determine % Inhibition Determine % Inhibition Quantify NO & Cytokines->Determine % Inhibition

Anti-inflammatory Screening Workflow.
Stage 3: Antimicrobial Screening

The antimicrobial activity of this compound will be assessed against a panel of clinically relevant pathogenic bacteria and fungi.

Table 3: Proposed Microbial Strains for Antimicrobial Screening

MicroorganismTypeRationale
Staphylococcus aureusGram-positive BacteriaCommon cause of skin and soft tissue infections.
Escherichia coliGram-negative BacteriaCommon cause of gastrointestinal and urinary tract infections.
Candida albicansFungi (Yeast)Common cause of opportunistic fungal infections.

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

dot

Antimicrobial_Workflow cluster_setup Experimental Setup cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculate Plates Inoculate Plates Prepare Microbial Inoculum->Inoculate Plates Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Inoculate Plates Incubate 24h Incubate 24h Inoculate Plates->Incubate 24h Visual Inspection Visual Inspection Incubate 24h->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK Complex IKK Complex MyD88->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of

References

In Silico Prediction of Ligucyperonol Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligucyperonol, a sesquiterpenoid found in certain traditional medicinal plants, has garnered interest for its potential therapeutic properties. As with many natural products, the comprehensive evaluation of its bioactivities can be accelerated through in silico computational methods. This technical guide provides a framework for the virtual screening and prediction of the bioactivities of this compound, from its pharmacokinetic profile to its potential mechanisms of action in disease pathways. The methodologies outlined herein are based on established computational techniques and serve as a roadmap for researchers embarking on the in silico analysis of novel natural compounds.

This compound: The Molecule of Interest

Prior to any in silico analysis, a high-quality 3D structure of the ligand is essential. The structure of this compound can be obtained from chemical databases such as PubChem.

Chemical Structure:

  • Molecular Formula: C₁₅H₂₂O₂[1][]

  • Molecular Weight: 234.33 g/mol [1][]

  • IUPAC Name: (4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one[1]

In Silico Experimental Protocols

The following sections detail the key in silico experiments for predicting the bioactivities of this compound.

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical first step in evaluating the drug-likeness of a compound.[3][4][5][6] Various online tools and software packages can be used for this purpose.

Methodology:

  • Input: The 2D or 3D structure of this compound is submitted to an ADMET prediction server or software.

  • Descriptor Calculation: The software calculates a range of physicochemical and topological descriptors.

  • Property Prediction: Machine learning models and quantitative structure-activity relationship (QSAR) algorithms are used to predict various ADMET parameters.[5][6]

  • Analysis: The predicted properties are analyzed to assess the potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Illustrative ADMET Prediction Workflow:

ADMET_Workflow This compound This compound Structure (SDF/MOL2) ADMET_Software ADMET Prediction Software (e.g., SwissADME, pkCSM) This compound->ADMET_Software Descriptors Physicochemical Descriptors (LogP, TPSA, MW, etc.) ADMET_Software->Descriptors Prediction_Models QSAR & Machine Learning Models Descriptors->Prediction_Models ADMET_Profile Predicted ADMET Profile Prediction_Models->ADMET_Profile

Caption: Workflow for in silico ADMET prediction of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7][8][9][10] This technique is instrumental in identifying potential protein targets and elucidating the molecular basis of interaction.

Methodology:

  • Target Selection: Based on the known activities of similar compounds or a broad screening approach, potential protein targets are selected. For instance, for anti-inflammatory activity, targets like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) could be chosen.[11][12][13] For anti-cancer activity, kinases such as ERK2 or receptors like EGFR could be investigated.[14][15][16]

  • Protein and Ligand Preparation: The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and polar hydrogens are added. The this compound structure is energy minimized.

  • Grid Generation: A grid box is defined around the active site of the target protein.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and calculate the binding affinity (docking score).[17]

  • Analysis of Results: The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode and affinity.

Illustrative Molecular Docking Workflow:

Molecular_Docking_Workflow Ligand_Prep This compound Preparation (3D Structure, Energy Minimization) Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Simulation Target_Selection Target Protein Selection (e.g., COX-2, EGFR) Protein_Prep Protein Preparation (from PDB, Remove Water, Add Hydrogens) Target_Selection->Protein_Prep Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Grid_Generation->Docking_Simulation Results_Analysis Analysis of Results (Binding Affinity, Interactions) Docking_Simulation->Results_Analysis Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX2 Inhibition This compound->LOX5 Inhibition Anti_Cancer_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->EGFR Inhibition This compound->ERK Inhibition

References

Potential Therapeutic Targets of Ligucyperonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ligucyperonol, a sesquiterpenoid natural product, has emerged as a molecule of interest in pharmacological research due to its potential therapeutic activities across various domains, including antiviral, antioxidant, anti-inflammatory, and antitumor applications. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing available data, detailing experimental methodologies where accessible, and visualizing implicated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antiviral Activity

This compound has demonstrated potential as an antiviral agent, with preliminary studies indicating its efficacy against certain viruses.

Data Summary
CompoundVirusAssayEndpointResultReference
This compoundPorcine Epidemic Diarrhea Virus (PEDV)Antiviral Activity AssayInhibition of viral replicationProtective effect against viral infection to some degree.[1]Liu, et al. (2017)

Further quantitative data such as IC50 or EC50 values from the primary literature are required for a complete assessment.

Experimental Protocols

Antiviral Activity Assay against PEDV (General Protocol):

A detailed protocol from the primary study by Liu et al. (2017) is required for a precise description. However, a general methodology for such an assay would typically involve:

  • Cell Culture and Virus Propagation: Vero E6 cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum). The Porcine Epidemic Diarrhea Virus (PEDV) is propagated in these cells.

  • Cytotoxicity Assay: To determine the non-toxic concentrations of this compound, a cytotoxicity assay (e.g., MTT assay) is performed on Vero E6 cells.

  • Antiviral Assay:

    • Vero E6 cells are seeded in 96-well plates and grown to confluence.

    • The cells are then infected with PEDV in the presence of various non-toxic concentrations of this compound.

    • A virus control (cells with virus, no compound) and a cell control (cells without virus or compound) are included.

  • Quantification of Viral Inhibition: After a suitable incubation period (e.g., 48-72 hours), the inhibition of viral replication is quantified using methods such as:

    • Plaque Reduction Assay: To determine the reduction in viral plaque formation.

    • qRT-PCR: To measure the reduction in viral RNA levels.

    • Western Blot: To assess the inhibition of viral protein expression.

Signaling Pathway and Experimental Workflow

The precise molecular target of this compound in the PEDV replication cycle has not been fully elucidated in the currently available literature. Further research is needed to identify the specific viral or host cell proteins that this compound interacts with.

G cluster_workflow Antiviral Activity Experimental Workflow A Vero E6 Cell Culture E Antiviral Assay (PEDV Infection with this compound) A->E B PEDV Propagation B->E C Cytotoxicity Assay (MTT) D Determine Non-Toxic Concentrations of this compound C->D D->E F Quantification of Viral Inhibition E->F G Plaque Reduction Assay F->G Measure H qRT-PCR (Viral RNA) F->H Measure I Western Blot (Viral Protein) F->I Measure

A generalized workflow for assessing the antiviral activity of this compound.

Cytoprotective and Antioxidant Activity

This compound has been investigated for its ability to protect cells from oxidative stress, a key factor in various pathologies.

Data Summary
CompoundCell LinesStressorAssayEndpointResultReference
This compoundNIH3T3 (mouse fibroblast), HaCaT (human keratinocyte)Glucose OxidaseCytoprotectivity AssayCell Viability, LDH LeakageShowed cytoprotective activities.Kang, et al. (2016)

Specific quantitative data on the percentage of cell viability and LDH leakage for this compound from the primary study are needed for a complete analysis.

Experimental Protocols

Cytoprotective Activity Assay against Glucose Oxidase-Induced Oxidative Stress (General Protocol):

The following is a generalized protocol based on typical cytoprotectivity studies. The specific details from the study by Kang et al. (2016) are required for a complete description.

  • Cell Culture: NIH3T3 and HaCaT cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • Induction of Oxidative Stress: Glucose oxidase is added to the cell culture medium to induce oxidative stress through the generation of hydrogen peroxide.

  • Assessment of Cytoprotection:

    • MTT Assay: To measure cell viability. The absorbance is read at a specific wavelength (e.g., 570 nm).

    • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.

Signaling Pathway

The mechanism by which this compound exerts its cytoprotective effects against oxidative stress is likely through the modulation of intracellular antioxidant pathways. A potential pathway involves the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.

G cluster_pathway Hypothesized Nrf2-Mediated Antioxidant Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits? ROS Reactive Oxygen Species ROS->Keap1 Induces dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription AntioxidantEnzymes->ROS Neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

A potential mechanism of this compound's cytoprotective effect via the Nrf2 pathway.

Anti-Inflammatory Activity

Sesquiterpenoids, the class of compounds to which this compound belongs, are known for their anti-inflammatory properties. The potential of this compound in this area is an active subject of investigation.

Data Summary
Experimental Protocols

In Vitro Anti-Inflammatory Assay (General Protocol):

  • Cell Culture: Macrophage cell lines such as RAW 264.7 are commonly used.

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Cells are treated with various concentrations of this compound before or during LPS stimulation.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): Quantified by ELISA or qRT-PCR.

    • Western Blot Analysis: To assess the phosphorylation and activation of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting this pathway.

G cluster_pathway Hypothesized NF-κB Signaling Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->InflammatoryGenes Activates transcription This compound This compound This compound->IKK Inhibits?

A potential mechanism of this compound's anti-inflammatory action via NF-κB inhibition.

Antitumor Activity

Preliminary evidence suggests that extracts containing this compound may induce apoptosis in cancer cells, indicating a potential role in oncology.

Data Summary
Experimental Protocols

Apoptosis Assay (General Protocol):

  • Cell Culture: Cancer cell lines (e.g., MHCC97H) are cultured.

  • Treatment: Cells are treated with various concentrations of this compound.

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: To measure the activity of key caspases (e.g., Caspase-3, -8, -9).

    • Western Blot Analysis: To detect changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).

    • Mitochondrial Membrane Potential Assay: Using dyes like JC-1 to assess mitochondrial integrity.

Signaling Pathway

The intrinsic (mitochondrial) pathway of apoptosis is a plausible target for this compound. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates? Bax Bax (Pro-apoptotic) This compound->Bax Upregulates? Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A potential mechanism of this compound-induced apoptosis via the mitochondrial pathway.

This compound presents a promising scaffold for the development of novel therapeutics with potential applications in treating viral infections, oxidative stress-related conditions, inflammatory diseases, and cancer. However, the currently available data is largely preliminary. Further in-depth studies are imperative to elucidate the precise molecular mechanisms, establish definitive quantitative efficacy, and conduct comprehensive preclinical and clinical evaluations to validate these potential therapeutic targets. The acquisition of detailed experimental data from primary research is crucial for advancing the development of this compound-based therapies.

References

Preliminary Studies on the Mechanism of Action of Ligucyperonol: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification in various natural sources, in-depth preliminary studies detailing the specific mechanism of action of Ligucyperonol remain conspicuously absent from publicly available scientific literature. While the compound is a known natural product, extensive searches have not yielded any specific data on its signaling pathways, quantitative biological effects, or the detailed experimental protocols necessary to construct a comprehensive technical guide as requested.

Currently, the available information on this compound is largely limited to its chemical properties and its presence in certain organisms. There is a significant lack of published research investigating its potential therapeutic effects, such as anti-inflammatory or neuroprotective activities, which would provide insights into its mechanism of action.

This absence of data prevents the creation of a detailed technical guide that would meet the needs of researchers, scientists, and drug development professionals. Such a guide would require quantitative data from various assays, detailed experimental methodologies, and elucidated signaling pathways, none of which are currently associated with this compound in the scientific domain.

Therefore, the scientific community is presented with an open field for investigation. Future research initiatives are needed to explore the biological activities of this compound. Foundational studies could begin with broad cell-based assays to screen for any significant biological effects. Should any activity be identified, subsequent research could then delve into the specific molecular targets and signaling cascades involved.

Until such foundational research is conducted and published, a comprehensive technical guide on the mechanism of action of this compound cannot be developed. The following sections, which would typically form the core of such a guide, remain to be populated by future scientific inquiry.

I. Quantitative Data Summary

No quantitative data from preliminary studies on the mechanism of action of this compound is currently available.

II. Key Experiments and Methodologies

Detailed experimental protocols for key experiments investigating the mechanism of action of this compound have not been published.

III. Signaling Pathways and Experimental Workflows

There are no described signaling pathways, experimental workflows, or logical relationships for this compound's mechanism of action available to be visualized.

The Ethnobotanical Landscape of Ligucyperonol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional uses, pharmacology, and scientific validation of plants containing the sesquiterpenoid Ligucyperonol (1β-Hydroxy-α-cyperone), with a focus on species of the Cyperus genus.

Introduction

This compound, a naturally occurring sesquiterpenoid also identified as 1β-Hydroxy-α-cyperone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a primary focus on the well-documented medicinal plants Cyperus rotundus L. and Cyperus articulatus L. of the Cyperaceae family. For centuries, the rhizomes of these plants have been a cornerstone of traditional medicine systems across Asia, Africa, and South America. This document delves into the traditional applications, summarizes the available pharmacological evidence, details relevant experimental protocols, and visualizes the key signaling pathways associated with the bioactive constituents of these plants, offering a valuable resource for researchers, scientists, and drug development professionals.

Ethnobotanical Uses of this compound-Containing Plants

The primary sources of this compound and its closely related precursor, α-cyperone, are plants belonging to the Cyperus genus. The ethnobotanical record for these plants is extensive, with traditional uses spanning a wide array of ailments. The rhizomes are the most commonly utilized part of the plant.

Cyperus rotundus L. (Nut Sedge, Nagarmotha)

Cyperus rotundus is a highly valued herb in Ayurvedic, Chinese, and Unani traditional medicine.[1] It is traditionally used to treat a variety of conditions, including:

  • Digestive Disorders: Used as a carminative to relieve flatulence and to treat indigestion, diarrhea, and dysentery.[2][3]

  • Inflammatory Conditions: Employed to alleviate inflammatory diseases, arthritis, and pain.[1][2]

  • Menstrual and Gynecological Issues: Known as a "holy medicine" for gynecology, it is used to regulate menstruation, relieve menstrual pain (dysmenorrhea), and improve lactation.[3][4]

  • Fever and Infections: Utilized for its antipyretic properties and to treat infections.[2]

  • Nervous System Disorders: Traditionally used for epilepsy and as a sedative.[1]

Cyperus articulatus L. (Piri-Piri, Adrue)

Cyperus articulatus shares many of the medicinal applications of C. rotundus and is particularly prominent in the traditional medicine of the Amazon region and Africa. Its uses include:

  • Gastrointestinal Ailments: Treatment of diarrhea, dysentery, and other digestive disturbances.[5][6]

  • Central Nervous System Effects: Traditionally used for epilepsy, convulsions, and as a sedative.[5]

  • Pain and Inflammation: Utilized as an analgesic for headaches and toothaches.[7]

  • Infections: Employed against malaria and various microbial infections.[5][7]

  • Other Uses: Used to stop bleeding, heal wounds, and as a contraceptive.[5][6]

Quantitative Data Summary

While specific quantitative data on the concentration of this compound in traditionally prepared remedies is scarce in the available literature, the following table summarizes the reported concentrations of the related and more extensively studied compound, α-cyperone, in Cyperus rotundus extract, as well as the effective concentrations used in a key in-vitro study.

CompoundPlant SourceConcentration in ExtractEffective in vitro Concentration (Anti-inflammatory)Reference
α-CyperoneCyperus rotundus0.161% in 30% ethanol extract0.75, 1.5, or 3 μM[8][9]

Experimental Protocols

Protocol 1: General Method for the Isolation of Sesquiterpenoids from Cyperus rotundus Rhizomes

This protocol is a representative method based on literature descriptions for the extraction and isolation of sesquiterpenoids like α-cyperone, and can be adapted for the targeted isolation of this compound.

1. Plant Material and Extraction:

  • Dried rhizomes of Cyperus rotundus are powdered.
  • The powdered material is extracted with 80% ethanol (EtOH) using a reflux method.[1]
  • The resulting crude extract is filtered and concentrated under reduced pressure.

2. Fractionation:

  • The concentrated EtOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  • The n-hexane fraction, which is rich in non-polar compounds including sesquiterpenoids, is collected.[1]

3. Isolation and Purification:

  • The n-hexane fraction is subjected to column chromatography on silica gel.
  • A gradient elution is performed using a solvent system such as n-hexane and ethyl acetate in increasing polarity.
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Fractions containing compounds of interest are pooled and may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure compounds.[5]

4. Structure Elucidation:

  • The structure of the isolated compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Protocol 2: In Vitro Anti-inflammatory Assay of α-Cyperone in RAW 264.7 Macrophages

This protocol details a common method to assess the anti-inflammatory activity of isolated compounds.

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Treatment:

  • Cells are pre-treated with varying concentrations of α-cyperone (e.g., 0.75, 1.5, 3 μM) for 1 hour.[9]
  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[1]

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.[9]
  • Prostaglandin E₂ (PGE₂) Production: PGE₂ levels in the supernatant are quantified using an Enzyme Immunoassay (EIA) kit.[1]
  • Cytokine Production (e.g., TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are measured by Enzyme-Linked Immunosorbent Assay (ELISA).[9]

4. Western Blot Analysis for Protein Expression:

  • Cell lysates are prepared, and protein concentrations are determined.
  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
  • The membrane is probed with primary antibodies against proteins of interest (e.g., iNOS, COX-2, p65 NF-κB, phospho-IκBα) and then with HRP-conjugated secondary antibodies.
  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

5. Real-Time RT-PCR for Gene Expression:

  • Total RNA is extracted from the cells and reverse transcribed into cDNA.
  • Quantitative real-time PCR is performed using specific primers for genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6) to measure their mRNA expression levels.[9]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of the sesquiterpenoids found in Cyperus species, particularly α-cyperone, are attributed to their ability to modulate key inflammatory signaling pathways. While direct studies on this compound are limited, the mechanisms elucidated for α-cyperone provide a strong indication of the likely pathways involved.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

α-Cyperone has been shown to inhibit the LPS-induced activation of the NF-κB pathway.[1][10] It achieves this by suppressing the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[9] This leads to a downstream reduction in the expression of NF-κB target genes, including iNOS, COX-2, and various pro-inflammatory cytokines.[9]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) (Nucleus) NFkB->NFkB_nuc translocation IkBa_p->NFkB releases ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes transcription alpha_Cyperone α-Cyperone alpha_Cyperone->IKK

Figure 1: Inhibition of the NF-κB signaling pathway by α-Cyperone.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation. It comprises several kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Studies have demonstrated that α-cyperone can inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[9] By downregulating the activation of the MAPK pathway, α-cyperone further contributes to the suppression of pro-inflammatory gene expression.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P Transcription_Factors Transcription Factors p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response alpha_Cyperone α-Cyperone alpha_Cyperone->MAPKK

Figure 2: Modulation of the MAPK signaling pathway by α-Cyperone.

Conclusion

The ethnobotanical history of plants containing this compound, particularly Cyperus rotundus and Cyperus articulatus, reveals a long-standing tradition of their use for treating a multitude of ailments, with a significant emphasis on inflammatory and digestive disorders. Modern pharmacological studies on the closely related compound α-cyperone have begun to validate these traditional uses, demonstrating potent anti-inflammatory effects mediated through the inhibition of the NF-κB and MAPK signaling pathways. This technical guide provides a foundational resource for further research into this compound and its parent compounds. Future investigations should focus on the specific pharmacological activities of this compound, detailed pharmacokinetic and toxicological profiling, and the development of standardized extracts for potential therapeutic applications. The rich ethnobotanical knowledge surrounding these plants, coupled with modern scientific validation, presents a promising avenue for the discovery and development of novel anti-inflammatory agents.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Ligucyperonol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ligucyperonol is a sesquiterpenoid, a class of naturally occurring compounds with a diverse range of biological activities. Sesquiterpenoids are widely investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. While this compound has been identified in plants such as Ligularia duciformis, this document will focus on protocols applicable to the extraction of sesquiterpenoids from the rhizomes of Cyperus rotundus (Nutgrass), a well-known source of a wide array of structurally related sesquiterpenes.[1][2][3][4][5][6][7][8] The methodologies outlined are broadly applicable for the isolation of this compound and other similar sesquiterpenoids from various plant matrices.

These notes provide detailed protocols for several common extraction techniques, followed by purification and analytical methods. The selection of an appropriate extraction method will depend on factors such as the desired yield, purity, and the availability of equipment.

Data Presentation: Comparison of Extraction Methods for Compounds from Cyperus rotundus

The following table summarizes quantitative data from various studies on the extraction of compounds from Cyperus rotundus. While specific yield data for this compound is not extensively available in the literature, this data for total extracts and related sesquiterpenoids provides a useful comparison of the efficiencies of different extraction methods.

Extraction MethodPlant MaterialSolventKey ParametersCompound/ExtractYield/ContentReference
Soxhlet Extraction C. rotundus rhizomes70% Ethanol24h extractionTotal Extract22.72%[9]
C. rotundus rhizomes70% Acetone24h extractionTotal Extract1.88%[9]
C. rotundus rhizomesMethanolExhaustiveTotal ExtractNot specified[10]
Solvent Extraction C. rotundus rhizomes96% Ethanol60°C, 60 minEthanolic ExtractNot specified[11]
C. rotundus rhizomesWater60°C, 60 minAqueous ExtractNot specified[11]
Hydrodistillation C. rotundus rhizomesWaterN/AEssential Oil0.6% - 2.9%
Supercritical Fluid Extraction (SFE) C. rotundus rhizomesCO₂37.6°C, 294.4 bar, 120 minEssential Oil1.82%
Microwave-Assisted Extraction (MAE) C. rotundus L.Cyclohexane450 W, 90 s, 6:1 solvent:materialEssential Oil1.24%
High-Performance Liquid Chromatography (HPLC) Analysis C. rotundus tuberEthanolN/Aα-cyperone1.074% in whole tuber[12]

Experimental Protocols

Protocol 1: Soxhlet Extraction (Conventional Method)

This protocol describes a conventional and thorough extraction method suitable for obtaining a high yield of total extract from which this compound can be subsequently purified.

Materials and Equipment:

  • Dried and powdered rhizomes of Cyperus rotundus

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Methanol or 70% Ethanol

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh approximately 50 g of finely powdered, dried rhizomes of Cyperus rotundus.

  • Place the powdered plant material into a cellulose extraction thimble.

  • Position the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with 500 mL of methanol or 70% ethanol.

  • Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the extraction chamber containing the plant material.

  • Allow the extraction to proceed for approximately 12-24 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, turn off the heating mantle and allow the apparatus to cool.

  • Dismantle the apparatus and carefully remove the round-bottom flask containing the extract.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.

  • Store the crude extract at 4°C for subsequent purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient method that uses acoustic cavitation to enhance extraction, often resulting in shorter extraction times and reduced solvent consumption.

Materials and Equipment:

  • Dried and powdered rhizomes of Cyperus rotundus

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • 70% Ethanol or Methanol

  • Magnetic stirrer and stir bar (optional)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 20 g of dried, powdered rhizomes and place into a 500 mL Erlenmeyer flask.

  • Add 200 mL of 70% ethanol to the flask (solvent-to-solid ratio of 10:1).

  • Place the flask in an ultrasonic bath. Ensure the water level in the bath is above the solvent level in the flask.

  • Set the ultrasonic bath to a frequency of 40 kHz and a temperature of 40-50°C.

  • Sonicate for 30-60 minutes. If using a probe sonicator, immerse the probe into the slurry and sonicate in pulsed mode to avoid excessive heating.

  • After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • The plant residue can be re-extracted with fresh solvent for improved yield.

  • Combine the filtrates and concentrate using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C until further processing.

Protocol 3: Purification of this compound using Column Chromatography

This protocol outlines the purification of sesquiterpenoids from the crude extract using silica gel column chromatography.[13] This is a common and effective method for isolating compounds based on their polarity.

Materials and Equipment:

  • Crude extract obtained from one of the above extraction methods

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Cotton wool or fritted glass disc

  • Elution solvents: Hexane and Ethyl Acetate (or a similar gradient of non-polar to polar solvents)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton wool at the bottom of the column.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Wash the column with hexane until the silica bed is stable. Do not let the column run dry.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of a non-polar solvent (e.g., dichloromethane or the initial elution solvent).

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate, and so on).

    • Collect the eluate in fractions of equal volume (e.g., 10-20 mL) using test tubes or a fraction collector.

  • Monitoring the Separation:

    • Monitor the separation by spotting fractions onto TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp or by using a staining reagent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Combine fractions that show a similar TLC profile and contain the compound of interest (this compound).

  • Isolation of the Pure Compound:

    • Concentrate the combined fractions containing the purified this compound using a rotary evaporator.

    • The purity of the isolated compound can be confirmed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.

Mandatory Visualizations

Experimental and Logical Workflows

Extraction_Purification_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_purification Purification cluster_analysis Analysis and Characterization start Rhizomes of Cyperus rotundus prep Drying and Grinding start->prep soxhlet Soxhlet Extraction prep->soxhlet Select Method uae Ultrasound-Assisted Extraction (UAE) prep->uae Select Method mae Microwave-Assisted Extraction (MAE) prep->mae Select Method sfe Supercritical Fluid Extraction (SFE) prep->sfe Select Method filtration Filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration concentration Solvent Removal (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions pure_compound Isolated this compound combine_fractions->pure_compound hplc HPLC pure_compound->hplc Confirm Purity & Structure gcms GC-MS pure_compound->gcms Confirm Purity & Structure nmr NMR pure_compound->nmr Confirm Purity & Structure

Caption: General workflow for extraction and purification of this compound.

Soxhlet_Extraction_Workflow start Powdered Plant Material thimble Load into Cellulose Thimble start->thimble soxhlet Place in Soxhlet Extractor thimble->soxhlet add_solvent Add Solvent to Flask soxhlet->add_solvent heat Heat and Reflux (12-24h) add_solvent->heat cool Cool Down Apparatus heat->cool concentrate Concentrate Extract (Rotary Evaporator) cool->concentrate end Crude Extract concentrate->end

Caption: Workflow for Soxhlet Extraction.

UAE_Workflow start Powdered Plant Material mix Mix with Solvent in Flask start->mix sonicate Ultrasonic Bath (40 kHz, 40-50°C, 30-60 min) mix->sonicate filter Filter to Separate Extract sonicate->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate end Crude Extract concentrate->end

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

References

High-performance liquid chromatography (HPLC) analysis of Ligucyperonol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] It is a cornerstone of pharmaceutical analysis, enabling precise and reproducible quantification of active pharmaceutical ingredients (APIs) and their impurities.[2][3] This document provides a detailed protocol for the analysis of Ligucyperonol, a novel compound under investigation, using a reversed-phase HPLC (RP-HPLC) method. The described method is intended for research and quality control purposes.

Principle of the Method

The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is employed to achieve optimal separation. Detection is performed using a UV-Vis detector at a wavelength determined to be the absorbance maximum for this compound. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Column: Phenomenex Luna C18(2) 100Å, 250 x 4.6 mm, 5 µm particle size.

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • This compound Reference Standard (purity ≥ 99.5%)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to obtain concentrations in the range of 1 - 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing the equivalent of 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterValue
Column Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM KH₂PO₄ (pH 3.0) B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 20 minutes

Data Presentation

The following table summarizes the quantitative data obtained from the method validation experiments.

ParameterResult
Retention Time (min) 8.5 ± 0.2
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phases A & B hplc_system Set Up HPLC System & Conditions prep_mobile_phase->hplc_system prep_diluent Prepare Diluent prep_standard Prepare Standard Solutions prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample inject_standard Inject Standard Solutions prep_standard->inject_standard inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_standard hplc_system->inject_sample acquire_data Acquire Chromatographic Data inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify this compound integrate_peaks->quantify calibration_curve->quantify report Generate Final Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Hypothetical Signaling Pathway Modulation

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Many therapeutic compounds exert their effects by modulating this pathway.

MAPK_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

References

Application Note: Analysis of Ligucyperonol Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of the mass spectrometry (MS) fragmentation pattern of Ligucyperonol, a sesquiterpenoid of interest for its potential biological activities. It includes a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and a discussion of its expected fragmentation behavior.

Introduction

This compound is a sesquiterpenoid compound with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol .[1] Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural elucidation of these compounds is crucial for understanding their therapeutic potential. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and structural characterization of volatile and semi-volatile compounds like this compound.

This application note details the expected mass spectrometric fragmentation pattern of this compound and provides a standardized protocol for its analysis. This information is valuable for researchers in natural product chemistry, pharmacology, and drug development who are working with this compound or related sesquiterpenoids.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

While the specific, experimentally obtained mass spectrum for this compound is not publicly available without access to specialized databases, its fragmentation pattern can be predicted based on the principles of mass spectrometry and the known fragmentation of similar sesquiterpenoid ketones.[2][3] The structure of this compound, a bicyclic sesquiterpenoid with a ketone and a hydroxyl group, suggests several likely fragmentation pathways under electron ionization (EI).

Key fragmentation reactions for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.[3] For sesquiterpenes, fragmentation commonly involves the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrocarbon fragments.[2]

Table 1: Predicted MS Fragmentation Data for this compound

m/z (Predicted)Relative IntensityProposed Fragment IonFragment Structure (Simplified Representation)
234Low[M]⁺C₁₅H₂₂O₂⁺
216Moderate[M - H₂O]⁺C₁₅H₂₀O⁺
191Moderate[M - C₃H₇]⁺C₁₂H₁₅O₂⁺
173High[M - H₂O - C₃H₇]⁺C₁₂H₁₃O⁺
149Moderate[C₁₀H₁₃O]⁺Further fragmentation
121High[C₉H₁₃]⁺Further fragmentation
91Moderate[C₇H₇]⁺Tropylium ion
43High[C₃H₇]⁺Isopropyl cation

Note: This table presents predicted fragmentation data based on the chemical structure of this compound and general fragmentation rules for sesquiterpenoid ketones. Actual experimental data may vary.

Experimental Protocols

The following protocol outlines a general procedure for the analysis of this compound from a plant extract using GC-MS.

Sample Preparation
  • Extraction:

    • Air-dry the plant material (e.g., leaves, roots) in the shade to a constant weight.

    • Grind the dried material into a fine powder.

    • Extract the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) using maceration, sonication, or Soxhlet extraction.[1][4] For non-polar compounds like sesquiterpenoids, a less polar solvent system is often preferred.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Purification (Optional):

    • For complex extracts, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[1] A silica gel or C18 cartridge can be used, eluting with a solvent gradient of increasing polarity.

  • Sample Derivatization (If Necessary):

    • For compounds with polar functional groups that may not be sufficiently volatile for GC analysis, derivatization can be employed. Silylation is a common technique for hydroxyl groups.[5][6] However, for many sesquiterpenoids, derivatization may not be required.

  • Final Sample Preparation for GC-MS:

    • Dissolve a known amount of the crude or purified extract in a volatile organic solvent suitable for GC-MS analysis, such as hexane or ethyl acetate.[4][5]

    • The final concentration should be adjusted to approximately 10-100 µg/mL.[5]

    • Filter the solution through a 0.22 µm syringe filter before transferring it to a GC vial.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for sesquiterpenoid analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 5 °C/min.

      • Hold: Maintain 240 °C for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/second.

Data Analysis

The identification of this compound in the GC-MS chromatogram is achieved by comparing its retention time and mass spectrum with that of a known standard or with data from a spectral library (e.g., NIST, Wiley). The fragmentation pattern discussed in Section 2 can be used to aid in the structural confirmation.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant extract.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (SPE) concentration->purification final_sample Dissolution & Filtration purification->final_sample gc_injection GC Injection final_sample->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis data_acquisition Data Acquisition mass_analysis->data_acquisition peak_identification Peak Identification data_acquisition->peak_identification spectral_matching Spectral Library Matching peak_identification->spectral_matching structural_elucidation Structural Elucidation spectral_matching->structural_elucidation

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a framework for the analysis of this compound using GC-MS. While specific experimental fragmentation data is proprietary, the predicted fragmentation pattern, based on established principles, offers valuable guidance for its identification and structural characterization. The detailed experimental protocol provides a robust starting point for researchers to develop and validate their own methods for the analysis of this compound and other related sesquiterpenoids in various matrices. The successful application of these methods will aid in the further investigation of the biological activities and therapeutic potential of this interesting natural product.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligucyperonol, a novel natural product, has emerged as a compound of interest for its potential therapeutic applications. A critical initial step in the evaluation of any new compound for pharmacological use is the assessment of its cytotoxic effects on various cell lines. This document provides a detailed protocol for conducting an in vitro cytotoxicity assay of this compound. The described methods are fundamental for determining the concentration-dependent effects of this compound on cell viability and for elucidating its potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.

Determining the cytotoxicity of a compound is a crucial component in the early preclinical phase of drug development.[1] These assays provide key insights into the potential adverse effects of a new chemical entity by measuring cell viability.[1] Natural products are a significant source of new anticancer agents, and in vitro cytotoxicity assays are the primary method for initial screening and evaluation of their antitumor activity.[2][3]

Experimental Protocols

This section outlines the detailed methodology for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for measuring cell viability.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure
  • Cell Culture and Seeding:

    • Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations may range from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

    • Incubate the treated plates for 24, 48, or 72 hours.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Data Presentation

The quantitative data obtained from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HeLa 240 (Control)100 ± 4.5\multirow{5}{}{45.2}
1085.2 ± 3.1
2562.7 ± 2.8
5048.9 ± 3.5
10021.3 ± 2.2
MCF-7 240 (Control)100 ± 5.1\multirow{5}{}{68.5}
1091.5 ± 4.2
2575.4 ± 3.9
5059.1 ± 4.6
10035.8 ± 3.7

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3-5: Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_treatment Add Treatment to Cells cell_seeding->add_treatment prepare_treatment Prepare this compound Dilutions prepare_treatment->add_treatment mtt_addition Add MTT Reagent add_treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation dissolve_formazan Dissolve Formazan with DMSO incubation->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.

Potential Signaling Pathway Diagram

Many natural compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][5][6][7] A plausible mechanism for this compound could involve the activation of pro-apoptotic pathways and the disruption of the cell cycle. For instance, some natural compounds induce apoptosis through the p53-dependent mitochondrial pathway and cause cell cycle arrest at the G0/G1 or G2/M phase.[4][8][9]

signaling_pathway cluster_this compound cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound p21 p21/p27 This compound->p21 p53 p53 Activation This compound->p53 cyclin_cdk Cyclin D1/CDK4 p21->cyclin_cdk g1_s_arrest G1/S Phase Arrest cyclin_cdk->g1_s_arrest bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion

The protocol detailed in this document provides a robust framework for the initial in vitro cytotoxic evaluation of this compound. Adherence to this standardized methodology will ensure the generation of reliable and reproducible data, which is essential for the further development of this compound as a potential therapeutic agent. Subsequent studies may involve more specific assays to elucidate the precise molecular mechanisms underlying its cytotoxic activity, such as flow cytometry for apoptosis and cell cycle analysis, and western blotting for protein expression analysis.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Ligucyperonol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ligucyperonol, a bioactive compound of interest, holds potential for development as an anti-inflammatory agent. Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Therefore, the identification and characterization of novel anti-inflammatory compounds are of significant interest in drug discovery. These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in a cell-based model, specifically focusing on its impact on key inflammatory mediators and signaling pathways in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Principle of the Assay

The protocols outlined below utilize the well-established model of inducing an inflammatory response in RAW 264.7 macrophage cells using bacterial lipopolysaccharide (LPS). LPS activates inflammatory signaling cascades, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The anti-inflammatory potential of this compound is quantified by its ability to inhibit the production of these mediators. Furthermore, the underlying mechanism of action is investigated by examining its effects on key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_viability Toxicity Assessment cluster_treatment Inflammatory Challenge & Treatment cluster_assays Measurement of Inflammatory Markers cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution cell_viability MTT Assay to Determine Non-Toxic Concentrations prep_compound->cell_viability prep_cells Culture RAW 264.7 Macrophages prep_cells->cell_viability treatment Pre-treat cells with this compound cell_viability->treatment Select non-toxic concentrations stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation griess_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->griess_assay elisa Cytokine Assays (TNF-α, IL-6, IL-1β) by ELISA stimulation->elisa western_blot Western Blot for NF-κB and MAPK Pathway Proteins stimulation->western_blot data_analysis Analyze and Tabulate Data griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Overall experimental workflow.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software and normalize to the respective total proteins or β-actin.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are example tables for presenting the results.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Control-1.5 ± 0.2-
LPS (1 µg/mL)-45.2 ± 3.1-
LPS + this compound1035.8 ± 2.520.8
LPS + this compound2522.1 ± 1.9**51.1
LPS + this compound5010.5 ± 1.1 76.8
Dexamethasone (Positive Control)108.2 ± 0.981.9
Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, **p<0.001 vs. LPS-treated group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 530 ± 425 ± 3
LPS (1 µg/mL)-2500 ± 1501800 ± 120950 ± 80
LPS + this compound101850 ± 1101300 ± 90700 ± 60
LPS + this compound251100 ± 90 850 ± 70450 ± 40**
LPS + this compound50600 ± 50 400 ± 35250 ± 20***
Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, **p<0.001 vs. LPS-treated group.

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammatory responses.[1][2] LPS stimulation leads to the phosphorylation and degradation of IκBα, allowing the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2]

Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, also plays a crucial role in regulating the expression of inflammatory mediators.[3] LPS activates these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes.[3]

MAPK_pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK Activates JNK p-JNK TLR4->JNK Activates p38 p-p38 TLR4->p38 Activates AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 transcription Transcription of Pro-inflammatory Genes AP1->transcription This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

These protocols provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its mechanism of action on the NF-κB and MAPK signaling pathways, researchers can effectively assess its potential as a novel anti-inflammatory therapeutic agent. Consistent and reproducible data generated through these methods are essential for the preclinical development of this compound.

References

Application Notes and Protocols: Ligucyperonol as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligucyperonol, a eudesmane-type sesquiterpenoid, is a natural product with known antioxidant properties. Eudesmane sesquiterpenoids, a class of compounds found in various medicinal plants, have demonstrated a range of biological activities, including anti-inflammatory effects. This is often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. This application note provides a detailed protocol for investigating the potential of this compound as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are critical mediators of inflammation. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced by inflammatory stimuli. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Given the structural class of this compound and its antioxidant activity, it is a promising candidate for evaluation as a COX-2 inhibitor.

This document outlines a comprehensive in vitro enzyme inhibition assay protocol to determine the inhibitory activity of this compound against human recombinant COX-2.

Data Presentation

Table 1: Materials and Reagents for COX-2 Inhibition Assay
Reagent/MaterialSupplierCatalog No.Storage
Human Recombinant COX-2Cayman Chemical60122-80°C
Arachidonic Acid (Substrate)Sigma-AldrichA3611-20°C
This compoundMedChemExpressHY-N3384-20°C
Celecoxib (Positive Control)Tocris Bioscience1777Room Temp.
COX Assay Buffer (10X)Abcamab2878584°C
Dimethyl Sulfoxide (DMSO)Thermo FisherD12345Room Temp.
96-well Microplate, ClearCorning3590Room Temp.
Microplate Reader(Specify Model)--
Table 2: Preparation of Stock and Working Solutions
SolutionPreparationFinal Concentration
COX Assay Buffer (1X) Dilute 10X stock with ddH₂O.1X
This compound Stock Dissolve in DMSO.10 mM
This compound Working Solutions Serial dilute stock in 1X Assay Buffer.0.1 µM - 100 µM
Celecoxib Stock Dissolve in DMSO.1 mM
Celecoxib Working Solutions Serial dilute stock in 1X Assay Buffer.0.01 µM - 10 µM
COX-2 Enzyme Working Solution Dilute stock in 1X Assay Buffer.10 units/mL
Arachidonic Acid Working Solution Dilute stock in 1X Assay Buffer.100 µM
Table 3: Example IC₅₀ Data for COX-2 Inhibition
CompoundIC₅₀ (µM)
This compoundTo be determined
Celecoxib0.05

Experimental Protocols

Protocol: In Vitro COX-2 Enzyme Inhibition Assay

This protocol is designed to measure the ability of this compound to inhibit the activity of human recombinant COX-2. The assay is based on the detection of prostaglandin F2α (PGF2α), a product of the COX-2 reaction, using a colorimetric approach.

1. Preparation of Reagents:

  • Prepare all solutions as described in Table 2 on the day of the experiment.

  • Ensure all reagents are brought to room temperature before use, except for the enzyme which should be kept on ice.

2. Assay Procedure:

  • In a 96-well microplate, add the following components in the specified order:

    • 10 µL of 1X COX Assay Buffer (for no-inhibitor control wells).

    • 10 µL of this compound working solutions to the test wells (final concentrations ranging from 0.1 µM to 100 µM).

    • 10 µL of Celecoxib working solutions to the positive control wells (final concentrations ranging from 0.01 µM to 10 µM).

    • 10 µL of DMSO to the negative control wells.

  • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the no-enzyme control wells.

  • Mix gently by tapping the plate and incubate for 15 minutes at 37°C.

  • To initiate the enzymatic reaction, add 10 µL of the Arachidonic Acid working solution to all wells.

  • Incubate the plate for 10 minutes at 37°C.

  • Stop the reaction by adding 10 µL of a suitable stop solution (e.g., 1 M HCl).

3. Detection:

  • The product of the COX-2 reaction can be measured using a commercially available Prostaglandin E2 EIA Kit, following the manufacturer's instructions. This typically involves a competitive ELISA where the amount of PGF2α produced is inversely proportional to the signal generated.

4. Data Analysis:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each concentration of this compound and Celecoxib using the following formula:

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

COX_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibition

Caption: Proposed mechanism of this compound as a COX-2 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, this compound, Controls, Enzyme, Substrate) Plate_Setup Plate Setup in 96-well format (Controls and this compound concentrations) Reagents->Plate_Setup Pre_incubation Add COX-2 Enzyme Pre-incubate for 15 min at 37°C Plate_Setup->Pre_incubation Reaction Add Arachidonic Acid Incubate for 10 min at 37°C Pre_incubation->Reaction Stop Stop Reaction Reaction->Stop Detection Detect Product Formation (e.g., ELISA for PGF2α) Stop->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC₅₀ Value Calculation->IC50 Logical_Relationship This compound This compound (Eudesmane Sesquiterpenoid) Antioxidant Known Antioxidant Activity This compound->Antioxidant Anti_inflammatory Potential Anti-inflammatory Activity This compound->Anti_inflammatory Hypothesized COX2_Inhibition COX-2 Inhibition Anti_inflammatory->COX2_Inhibition Mechanism Therapeutic Potential Therapeutic Application (Anti-inflammatory Agent) COX2_Inhibition->Therapeutic

Application Notes & Protocols: Investigating the Antimicrobial Properties of Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ligucyperonol is a sesquiterpenoid compound (PubChem CID: 14681770) whose biological activities are not yet extensively characterized in publicly available literature.[1][][3][4][5] These application notes provide a comprehensive framework for the systematic investigation of its potential antimicrobial properties. The protocols outlined below are standard, validated methods for determining the efficacy of a novel compound against a panel of pathogenic microorganisms.

While no specific antimicrobial data for this compound is currently published, we will use data from a related sesquiterpenoid, α-Cyperone, isolated from Cyperus rotundus, as an illustrative example for data presentation.[6][7] α-Cyperone has demonstrated notable antifungal activity, making it a relevant structural and functional analog for designing these hypothetical studies.[6][8]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized systematically to allow for clear interpretation and comparison. The following tables serve as templates for presenting results obtained from the experimental protocols described herein. The data presented are for the analogous compound α-Cyperone and are for illustrative purposes only.

Table 1: Minimum Inhibitory Concentration (MIC) of α-Cyperone against Fungal Pathogens This table summarizes the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Fungal SpeciesMIC (µg/mL)Reference AntifungalMIC (µg/mL)
Candida krusei125Fluconazole31.3
Candida auris125--
Cryptococcus neoformans62.5--
(Data adapted from studies on α-Cyperone for illustrative purposes)[9]

Table 2: Minimum Fungicidal Concentration (MFC) of α-Cyperone The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida krusei1252502Fungicidal
Candida auris125>250>2Fungistatic at tested conc.
Cryptococcus neoformans62.51252Fungicidal
(Hypothetical data based on typical experimental outcomes for fungicidal/fungistatic classification)

Table 3: Synergistic Activity of α-Cyperone with Fluconazole against C. krusei A checkerboard assay can determine if the compound enhances the efficacy of existing drugs. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify synergy.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
α-Cyperone25031.250.31Synergy
Fluconazole31.31.95
(FICI ≤ 0.5 indicates synergy. Data adapted from studies on α-Cyperone)[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized microbial suspension.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • 96-well sterile microtiter plates

  • Standard microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Positive control antibiotic/antifungal (e.g., Gentamicin, Fluconazole)

  • Negative (growth) and solvent controls

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row (column 1) and mix, creating an initial 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (broth and inoculum only).

    • Column 12 will serve as the sterility control (broth only). A solvent control (broth, inoculum, and the highest concentration of the solvent used) should also be included.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well from columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye. A colorimetric indicator like Resazurin may also be used for easier determination.[10]

Broth_Microdilution_Workflow Workflow for MIC Determination via Broth Microdilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of This compound in 96-Well Plate prep_plate->inoculate prep_controls Set Up Growth, Sterility, and Solvent Controls prep_controls->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate observe Visually Inspect Wells for Turbidity incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic

Workflow for MIC Determination via Broth Microdilution
Protocol 2: Agar Disk Diffusion Assay

Principle: This qualitative or semi-quantitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance. The diameter of the zone is proportional to the susceptibility of the microorganism.

Materials:

  • This compound solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Standard microbial strains and 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk and a negative control (solvent-only) disk on the same plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Disk_Diffusion_Workflow Workflow for Agar Disk Diffusion Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) swab_plate Uniformly Swab Inoculum onto MHA Plate prep_inoculum->swab_plate prep_disks Impregnate Sterile Disks with this compound place_disks Aseptically Place Disks (Test & Controls) on Agar prep_disks->place_disks swab_plate->place_disks incubate Incubate Plate (e.g., 37°C for 24h) place_disks->incubate measure_zones Measure Diameters of Inhibition Zones (mm) incubate->measure_zones interpret Compare Zone Sizes to Determine Susceptibility measure_zones->interpret Mechanism_of_Action Potential Antimicrobial Mechanisms of Action for Investigation cluster_targets Bacterial / Fungal Cell Targets cluster_outcome Cellular Outcome compound This compound cell_wall Cell Wall Synthesis (e.g., Peptidoglycan, Chitin) compound->cell_wall Inhibition cell_membrane Cell Membrane Integrity (e.g., Permeability, Potential) compound->cell_membrane Disruption dna_synthesis Nucleic Acid Synthesis (e.g., DNA Gyrase, Polymerases) compound->dna_synthesis Inhibition protein_synthesis Protein Synthesis (e.g., Ribosomal Function) compound->protein_synthesis Inhibition outcome2 Cell Lysis & Death (Bactericidal / Fungicidal) cell_wall->outcome2 cell_membrane->outcome2 outcome1 Inhibition of Growth (Bacteriostatic / Fungistatic) dna_synthesis->outcome1 protein_synthesis->outcome1 outcome1->outcome2 at higher conc.

References

Total Synthesis of Ligucyperonol and its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the total synthesis strategies for the bioactive sesquiterpenoid Ligucyperonol and its analogs. This guide includes detailed application notes, experimental protocols, and quantitative data to facilitate the synthesis of these complex natural products.

This compound, an eremophilane-type sesquiterpenoid, has garnered significant interest in the scientific community due to its potential therapeutic properties. Its complex, stereochemically rich structure presents a considerable challenge for synthetic chemists. This document outlines key synthetic strategies, focusing on the construction of the core bicyclic system and the introduction of key functional groups.

Strategic Approaches to the Eremophilane Core

The central challenge in the synthesis of this compound and its analogs lies in the stereocontrolled construction of the cis-decalin core. A prominent and effective strategy for achieving this is the Robinson annulation , a classic and powerful ring-forming reaction. This method involves the Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a six-membered ring.

A convergent and widely applicable strategy for the synthesis of the eremophilane skeleton, as demonstrated in the synthesis of related natural products, involves a double Michael addition followed by a Robinson annulation . This approach allows for the efficient assembly of the bicyclic core from relatively simple starting materials.

Key Precursor: (+)-α-Cyperone

A critical intermediate in the synthesis of this compound is the structurally related sesquiterpenoid, (+)-α-cyperone. The total synthesis of (+)-α-cyperone provides a blueprint for accessing the core structure of this compound. The final step in the synthesis of this compound can be envisioned as a stereoselective hydroxylation of (+)-α-cyperone at the C4 position.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams outline the key transformations.

Total_Synthesis_Strategy cluster_starting_materials Starting Materials cluster_core_synthesis Core Synthesis cluster_intermediate Key Intermediate cluster_final_product Final Product SM1 Cyclohexanone Derivative Robinson Robinson Annulation SM1->Robinson SM2 Methyl Vinyl Ketone SM2->Robinson Cyperone (+)-α-Cyperone Robinson->Cyperone Formation of Bicyclic Core This compound This compound Cyperone->this compound Stereoselective Hydroxylation

Caption: General retrosynthetic strategy for this compound.

Robinson_Annulation_Workflow Start Ketone & α,β-Unsaturated Ketone Enolate Enolate Formation (Base catalysis) Start->Enolate Michael Michael Addition Start->Michael Enolate->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Cyclized β-Hydroxy Ketone Aldol->Cyclized Dehydration Dehydration Cyclized->Dehydration Product α,β-Unsaturated Ketone (Annulated Ring) Dehydration->Product

Caption: Workflow of the Robinson Annulation reaction.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of eremophilane-type sesquiterpenoids based on published literature. Actual yields may vary depending on specific substrates and reaction conditions.

StepReaction TypeTypical Yield (%)
Bicyclic Core FormationRobinson Annulation60-85%
Side Chain InstallationSuzuki Coupling70-90%
Functional Group ConversionOxidation/Reduction/Protection80-95%

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound's core structure.

Protocol 1: Synthesis of the Eremophilane Core via Robinson Annulation

This protocol is adapted from the general procedure for the synthesis of eremophilane-type sesquiterpenoids.

Materials:

  • A suitable cyclohexanone derivative (1.0 eq)

  • Methyl vinyl ketone (1.2 eq)

  • Potassium hydroxide (or other suitable base) (0.1 eq)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of the cyclohexanone derivative in anhydrous ethanol under an inert atmosphere, add a catalytic amount of potassium hydroxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 1,5-diketone intermediate is then dissolved in anhydrous toluene.

  • Add a catalytic amount of a stronger base (e.g., sodium ethoxide) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue to heat at reflux for 4-8 hours until the intramolecular aldol condensation and dehydration are complete (monitored by TLC).

  • Cool the reaction to room temperature, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product (the α,β-unsaturated ketone, a precursor to (+)-α-cyperone) by flash column chromatography on silica gel.

Protocol 2: Stereoselective Hydroxylation of (+)-α-Cyperone to this compound

This protocol describes a potential method for the final hydroxylation step. The specific reagents and conditions may require optimization for stereoselectivity.

Materials:

  • (+)-α-Cyperone (1.0 eq)

  • A suitable oxidizing agent for allylic hydroxylation (e.g., selenium dioxide, or a multi-step epoxidation/reduction sequence)

  • Appropriate solvents (e.g., dichloromethane, tetrahydrofuran)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure (Example using SeO₂):

  • Dissolve (+)-α-cyperone in a suitable solvent such as dioxane or ethanol.

  • Add a stoichiometric amount of selenium dioxide.

  • Heat the reaction mixture to reflux for a specified period, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter to remove selenium metal.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate this compound, paying close attention to the separation of potential stereoisomers.

Note: The stereochemical outcome of this hydroxylation is critical and may require significant experimental optimization. Alternative methods, such as diastereoselective epoxidation followed by regioselective ring-opening, might provide better control.

These protocols provide a foundational framework for the total synthesis of this compound. Researchers should consult the primary literature for more specific details and adapt these procedures as necessary for their specific analogs and synthetic goals. Careful monitoring and characterization at each step are essential for a successful synthesis.

Application Notes & Protocols for the Quantification of Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ligucyperonol, a sesquiterpenoid with the chemical formula C₁₅H₂₂O₂, is a natural product of interest for its potential pharmacological activities. The development of robust and validated analytical methods for the accurate quantification of this compound is crucial for research and development, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the proposed performance characteristics for the analytical methods. These values are based on typical performance for the analysis of structurally similar sesquiterpenoids and should be validated for this compound in the user's laboratory.[1][2][3]

Table 1: HPLC-DAD Method - Proposed Performance Characteristics

ParameterProposed Value
Linearity (r²)> 0.999
Range1 - 500 µg/mL
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method - Proposed Performance Characteristics

ParameterProposed Value
Linearity (r²)> 0.999
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 5%

Experimental Protocols

2.1. Sample Preparation: Extraction from Plant Material

This protocol is a general guideline for the extraction of this compound from a plant matrix.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40 mesh).

  • Extraction Solvent: Use methanol or ethanol as the extraction solvent.

  • Extraction Procedure:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex for 1 minute.

    • Sonciate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2.2. HPLC-DAD Quantification Protocol

This method is suitable for the quantification of this compound at higher concentrations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 30% B

      • 31-35 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

2.3. LC-MS/MS Quantification Protocol

This highly sensitive and selective method is ideal for quantifying trace levels of this compound, particularly in biological matrices.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-7 min: 90% B

      • 7-7.1 min: 90% to 10% B

      • 7.1-9 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of this compound.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material / Biological Matrix grind Grinding / Homogenization start->grind extract Solvent Extraction & Sonication grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC-DAD Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms quant_hplc Quantification (High Concentration) hplc->quant_hplc quant_lcms Quantification (Trace Levels) lcms->quant_lcms report Final Report quant_hplc->report quant_lcms->report

Workflow for this compound analysis.

Proposed Signaling Pathway for this compound's Anti-Inflammatory Activity

Sesquiterpenoids have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[4] This diagram illustrates a plausible mechanism for this compound's action.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway of this compound This compound This compound ikb_kinase IκB Kinase (IKK) This compound->ikb_kinase Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor receptor->ikb_kinase nf_kb_complex NF-κB/IκBα Complex ikb_kinase->nf_kb_complex Phosphorylation of IκBα nf_kb NF-κB nf_kb_complex->nf_kb IκBα Degradation nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nucleus->inflammatory_genes Transcription response Inflammatory Response inflammatory_genes->response

This compound's potential NF-κB inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ligucyperonol Extraction from Microsphaeropsis arundinis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Ligucyperonol extraction from the fungus Microsphaeropsis arundinis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and maximizing the yield of this valuable secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in optimizing this compound yield?

A1: The optimization process can be broken down into three key stages:

  • Cultivation Optimization: Fine-tuning the growth conditions of Microsphaeropsis arundinis to maximize the biosynthesis of this compound.

  • Extraction Optimization: Systematically testing and selecting the most efficient methods to isolate this compound from the fungal biomass and culture medium.

  • Quantification and Analysis: Employing reliable analytical techniques to accurately measure the yield of this compound and guide the optimization process.

Q2: What type of culture medium is recommended for Microsphaeropsis arundinis?

A2: While specific media for maximizing this compound production are not defined, Microsphaeropsis arundinis has been successfully cultivated on standard mycological media. Potato Dextrose Agar (PDA) and Sabouraud Dextrose Agar (SDA) are suitable for initial cultivation. For secondary metabolite production, exploring variations in carbon and nitrogen sources is recommended.

Q3: Which solvents are most effective for extracting fungal secondary metabolites like this compound?

A3: The choice of solvent is critical and depends on the polarity of the target compound. For fungal secondary metabolites, solvents such as ethyl acetate, methanol, and chloroform are commonly used.[1] A sequential extraction with solvents of increasing polarity can also be effective. It is recommended to start with a moderately polar solvent like ethyl acetate.

Q4: How can I accurately quantify the yield of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for quantifying fungal secondary metabolites.[2][3][4][5][6] Development of a validated HPLC method using a purified this compound standard is essential for accurate quantification.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no detectable this compound production - Inappropriate culture conditions (media, temperature, pH).- Fungal strain has lost the ability to produce the metabolite.- Incorrect growth phase at the time of harvest.- Systematically vary culture parameters using the OSMAC (One Strain Many Compounds) approach.- Re-isolate the fungal strain from a stock culture.- Perform a time-course study to determine the optimal harvest time.
Poor extraction efficiency - Incorrect solvent choice.- Incomplete cell lysis.- Insufficient extraction time or agitation.- Test a range of solvents with varying polarities.- Employ physical disruption methods (e.g., sonication, grinding with liquid nitrogen) prior to solvent extraction.- Optimize extraction time and agitation speed.
Inconsistent yields between batches - Variability in inoculum size or age.- Minor variations in media preparation or culture conditions.- Inconsistent extraction procedure.- Standardize the inoculum preparation and concentration.- Maintain strict quality control on all reagents and culture parameters.- Document and adhere to a standardized extraction protocol.
Co-extraction of interfering compounds - Solvent is too non-polar or too polar.- Lack of a clean-up step.- Use a solvent with intermediate polarity.- Implement a solid-phase extraction (SPE) clean-up step after initial extraction to remove interfering substances.

Experimental Protocols

General Protocol for Cultivation and Extraction Optimization

This protocol outlines a systematic approach to optimizing this compound yield.

1. Cultivation of Microsphaeropsis arundinis

  • Inoculum Preparation: Grow M. arundinis on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days. Prepare a spore suspension or use agar plugs for inoculation.

  • Liquid Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with the prepared inoculum.

  • Incubation: Incubate the liquid cultures at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days.

2. Optimization of Culture Conditions (OSMAC Approach)

Systematically vary the following parameters to identify conditions that maximize this compound production:

  • Media Composition: Test different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).

  • pH: Adjust the initial pH of the culture medium (e.g., in the range of 5.0 to 8.0).

  • Temperature: Evaluate a range of incubation temperatures (e.g., 20°C, 25°C, 30°C).

  • Aeration: Vary the shaking speed or use baffled flasks to alter aeration.

3. Extraction of this compound

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Mycelial Extraction:

    • Lyophilize (freeze-dry) the mycelium.

    • Grind the dried mycelium to a fine powder.

    • Perform solid-liquid extraction with a suitable solvent (e.g., ethyl acetate) using sonication or shaking for a defined period.

    • Filter the extract and evaporate the solvent under reduced pressure.

  • Broth Extraction:

    • Perform liquid-liquid extraction of the culture broth with an equal volume of an immiscible solvent (e.g., ethyl acetate).

    • Separate the organic layer and evaporate the solvent.

4. Quantification by HPLC

  • Develop an HPLC method to separate and quantify this compound. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point for analyzing fungal secondary metabolites.

  • Use a purified this compound standard to create a calibration curve for accurate quantification.

Data Presentation

Table 1: Parameters for Optimization of this compound Production

Parameter Variables to Test Typical Range Metric for Evaluation
Culture Medium Carbon Source, Nitrogen Source, C:N RatioGlucose, Sucrose (10-40 g/L); Peptone, Yeast Extract (1-10 g/L)This compound Yield (mg/L)
pH Initial pH of the medium5.0 - 8.0This compound Yield (mg/L)
Temperature Incubation Temperature20 - 30°CThis compound Yield (mg/L)
Aeration Shaking Speed120 - 200 rpmThis compound Yield (mg/L)
Extraction Solvent Solvent PolarityHexane, Chloroform, Ethyl Acetate, MethanolThis compound Yield (mg/g biomass)
Extraction Time Duration of extraction1 - 24 hoursThis compound Yield (mg/g biomass)

Visualizations

Ligucyperonol_Optimization_Workflow cluster_cultivation Cultivation & Optimization cluster_extraction Extraction cluster_analysis Analysis & Iteration A Inoculum Preparation (M. arundinis on PDA) B Liquid Fermentation (PDB or other media) A->B C OSMAC Approach (Vary Media, pH, Temp) B->C D Harvesting (Separate Mycelia & Broth) C->D Optimized Culture E Mycelial Extraction (Solid-Liquid) D->E F Broth Extraction (Liquid-Liquid) D->F G Crude Extract E->G F->G H HPLC Quantification G->H Purification (Optional) I Data Analysis (Identify Optimal Conditions) H->I I->C Iterate for further optimization J Scale-up Production I->J

Caption: Workflow for optimizing this compound extraction.

Troubleshooting_Logic cluster_production Biosynthesis Issues cluster_extraction Extraction Issues cluster_analysis Analytical Issues Start Low this compound Yield P1 Check Culture Conditions (Media, pH, Temp) Start->P1 E1 Test Different Solvents Start->E1 A1 Validate HPLC Method Start->A1 P2 Verify Fungal Strain Viability P1->P2 P3 Determine Optimal Harvest Time P2->P3 E2 Improve Cell Lysis E1->E2 E3 Optimize Extraction Parameters (Time, Agitation) E2->E3 A2 Check Standard Purity A1->A2

Caption: Troubleshooting logic for low this compound yield.

References

Improving the resolution of Ligucyperonol in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Ligucyperonol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the resolution of this compound in their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its separation in RP-HPLC?

A1: this compound is a sesquiterpenoid with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol .[1][2][3] Its calculated LogP value of 2.74 indicates that it is a moderately hydrophobic compound.[2] In reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, this compound's hydrophobicity will be the primary driver of its retention.[4][5] More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[5]

Q2: What is a good starting point for an RP-HPLC method for this compound analysis?

A2: Based on methods developed for similar sesquiterpenoids, a good starting point for this compound analysis would be a C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.[3] A typical starting gradient could be from 50% to 100% organic solvent over 20-30 minutes. The detection wavelength can be set around 210 nm, as many terpenoids exhibit UV absorbance in this region.

Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?

A3: Peak tailing for a compound like this compound in RP-HPLC can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol groups, can cause tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and lead to tailing.

  • Column Contamination: Buildup of contaminants on the column can interfere with the separation.

To address peak tailing, consider the following solutions:

  • Use an End-capped Column: Modern, high-purity silica-based C18 columns with end-capping minimize silanol interactions.

  • Optimize Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase with a buffer can improve peak shape. For neutral compounds like this compound, a pH between 3 and 7 is generally suitable.

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.

  • Clean the Column: Flush the column with a strong solvent to remove any contaminants.

Q4: I am observing poor resolution between this compound and an impurity. How can I improve the separation?

A4: Improving resolution requires manipulating the three key factors of separation: efficiency (N), selectivity (α), and retention factor (k).[6][7] Here are some strategies:

  • Optimize the Mobile Phase:

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[8]

    • Adjust the Gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.

  • Modify Column Parameters:

    • Use a Longer Column: A longer column increases the number of theoretical plates (N), leading to better resolution.[6][7]

    • Use a Column with Smaller Particles: Smaller particle sizes also increase column efficiency.[6][7]

  • Adjust the Temperature: Increasing the column temperature can sometimes improve resolution by reducing mobile phase viscosity and improving mass transfer, although it may also decrease retention time.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the RP-HPLC analysis of this compound.

Problem 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Peaks are co-eluting or have very little separation (Rs < 1.5).Inadequate selectivity (α).1. Change the organic modifier: If using acetonitrile, switch to methanol, or try a ternary mixture (e.g., water/acetonitrile/methanol).2. Modify the mobile phase pH: Although this compound is neutral, a small change in pH can sometimes affect the separation from impurities.3. Change the stationary phase: If a C18 column is not providing adequate selectivity, consider a phenyl-hexyl or a polar-embedded phase column.
Insufficient column efficiency (N).1. Decrease the particle size of the column packing: Move from a 5 µm column to a 3 µm or sub-2 µm column.2. Increase the column length: Use a longer column (e.g., 250 mm instead of 150 mm).3. Optimize the flow rate: A lower flow rate can sometimes improve efficiency, but will increase run time.
Inappropriate retention factor (k).1. Decrease the percentage of organic solvent in the initial mobile phase to increase retention and potentially improve separation of early-eluting peaks.
Problem 2: Poor Peak Shape
Symptom Possible Cause Suggested Solution
Peak Tailing (Asymmetry factor > 1.2)Secondary interactions with the stationary phase (silanol groups).1. Use a high-purity, end-capped C18 column. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if basic impurities are suspected to be interacting with silanols.
Column overload.1. Reduce the injection volume. 2. Dilute the sample.
Mismatch between injection solvent and mobile phase.1. Dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
Peak Fronting (Asymmetry factor < 0.8)Sample solvent is too strong.1. Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column collapse (rare with modern columns).1. Ensure the mobile phase pH is within the column's recommended range (typically pH 2-8 for silica-based columns).
Split Peaks Clogged inlet frit or void at the column head.1. Reverse flush the column (disconnect from the detector first). 2. Replace the column inlet frit. 3. If the problem persists, the column may need to be replaced.
Sample solvent effect.1. Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Protocol 2: Troubleshooting Poor Resolution by Modifying the Mobile Phase
  • Prepare Mobile Phases:

    • Mobile Phase A: HPLC-grade water

    • Mobile Phase B1: HPLC-grade acetonitrile

    • Mobile Phase B2: HPLC-grade methanol

  • Initial Run: Perform the analysis using the general method with acetonitrile as the organic modifier (Mobile Phase B1).

  • Change Organic Modifier: Replace acetonitrile with methanol (Mobile Phase B2) and repeat the analysis. Compare the chromatograms for changes in selectivity and resolution.

  • Ternary Mixture: If necessary, prepare a mobile phase B that is a mixture of acetonitrile and methanol (e.g., 50:50) and repeat the analysis.

  • Adjust Gradient Slope: If co-elution is still an issue, modify the gradient to be shallower. For example, extend the gradient time from 20 minutes to 40 minutes for the same change in organic solvent concentration.

Visualizations

TroubleshootingWorkflow cluster_resolution Improving Resolution cluster_peak_shape Improving Peak Shape start Start: Poor Resolution of this compound issue Identify the Problem: - Co-elution (Rs < 1.5) - Peak Tailing/Fronting start->issue resolution_check Are peaks co-eluting? issue->resolution_check Address Resolution First peak_shape_check Is peak shape poor? issue->peak_shape_check Address Peak Shape First change_selectivity Modify Mobile Phase Selectivity (α) - Change organic solvent (ACN to MeOH) - Adjust pH (if applicable) - Change column (e.g., Phenyl-Hexyl) resolution_check->change_selectivity Yes resolution_check->peak_shape_check No (Rs >= 1.5) change_efficiency Increase Column Efficiency (N) - Use longer column - Use column with smaller particles change_selectivity->change_efficiency adjust_retention Optimize Retention Factor (k) - Decrease initial % organic solvent change_efficiency->adjust_retention adjust_retention->peak_shape_check end Resolution and Peak Shape Optimized adjust_retention->end If peak shape is good tailing Peak Tailing? - Use end-capped column - Reduce sample load - Match sample solvent to mobile phase peak_shape_check->tailing Yes peak_shape_check->end No (Good Shape) fronting Peak Fronting? - Weaken sample solvent tailing->fronting split Split Peaks? - Check for column blockage - Ensure sample is fully dissolved fronting->split split->resolution_check split->end If resolution is good

Caption: A workflow for troubleshooting poor resolution and peak shape in the HPLC analysis of this compound.

MobilePhaseOptimization cluster_options Mobile Phase Modification Strategies start Initial Condition: Water/Acetonitrile Gradient option1 Option 1: Change Organic Solvent start->option1 option2 Option 2: Adjust Gradient Slope start->option2 option3 Option 3: Introduce Ternary Mixture start->option3 result1 Evaluate Selectivity Change: Water/Methanol Gradient option1->result1 result2 Evaluate Resolution Improvement: Slower Gradient option2->result2 result3 Evaluate Combined Effect: Water/Acetonitrile/Methanol option3->result3 end Optimized Separation result1->end result2->end result3->end

Caption: Logical relationships for optimizing the mobile phase to improve this compound separation.

References

Overcoming solubility issues of Ligucyperonol in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ligucyperonol Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a natural sesquiterpenoid compound.[] Its chemical and physical properties indicate a hydrophobic nature, which is the primary reason for its low solubility in aqueous solutions.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[2]
Molecular Weight 234.33 g/mol [2]
LogP 2.74[3]
Appearance Solid / Powder[]
Melting Point 123.5-124.5 °C[3]

LogP is a measure of lipophilicity. A value greater than 2 suggests poor aqueous solubility.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

This compound is a hydrophobic molecule, meaning it does not dissolve well in water-based solutions like buffers and media.[4] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is added to an aqueous solution, the abrupt change in solvent polarity causes the compound to come out of solution and form a solid precipitate.

Q3: What are the recommended solvents for making a stock solution of this compound?

For creating a high-concentration stock solution, organic solvents are necessary. The most commonly used solvents for hydrophobic compounds in biological research are Dimethyl Sulfoxide (DMSO) and Ethanol. This compound is readily soluble in these solvents.

Q4: What is the maximum concentration of co-solvents like DMSO or ethanol that can be used in cell-based assays?

The concentration of organic co-solvents must be kept low in final working solutions to avoid cellular toxicity.

  • DMSO: For most cell lines, the final concentration should be kept below 0.5%. For sensitive or primary cells, it is advisable to keep it at or below 0.1%.

  • Ethanol: Similar to DMSO, the final concentration of ethanol should generally be kept below 0.5%.

It is crucial to always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Problem 1: My this compound powder will not dissolve in my aqueous buffer.

  • Cause: Direct dissolution of hydrophobic compounds like this compound in aqueous solutions is generally not feasible.

  • Solution: You must first prepare a concentrated stock solution in an appropriate organic solvent (e.g., 100% DMSO or ethanol) before diluting it into your aqueous buffer.

Problem 2: When I dilute my DMSO stock solution into my cell culture medium, the solution becomes cloudy or a precipitate forms.

  • Cause: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. The organic solvent concentration may not be high enough to keep the compound dissolved.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute the DMSO stock into a small volume of buffer or media, then add this intermediate solution to the final volume. This gradual change in solvent polarity can sometimes prevent precipitation.

    • Increase Mixing: When adding the stock solution, vortex or pipette the solution vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

    • Consider Solubility Enhancers: If the required concentration is still not achievable, you may need to use solubility-enhancing excipients. See the protocols below for using surfactants or cyclodextrins.

Table 2: Comparison of Solubilization Strategies

MethodAdvantagesDisadvantagesBest For
Co-solvents (DMSO, Ethanol) Simple to prepare; widely used.Potential for cytotoxicity at higher concentrations; may precipitate upon dilution.Standard in vitro assays where low final solvent concentration is tolerable.
Surfactants (e.g., Tween® 80, Polysorbate 20) Can significantly increase apparent solubility; forms micelles.Can interfere with some biological assays; potential for cell toxicity.Formulations where co-solvents alone are insufficient.
Cyclodextrins (e.g., HP-β-CD) Low cytotoxicity; forms inclusion complexes to increase solubility.May alter the effective concentration of the compound available to cells.In vitro and in vivo applications requiring higher compound concentrations with minimal solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Working Solution in Aqueous Buffer/Medium

This protocol details the critical step of diluting the organic stock into the final aqueous solution.

G cluster_0 Preparation Workflow start Start with Concentrated This compound Stock (e.g., 20 mM in 100% DMSO) step1 Pre-warm aqueous buffer/ cell culture medium to 37°C. start->step1 1 step2 Aliquot the required volume of the aqueous solution. step1->step2 2 step3 Calculate the volume of stock needed for the final concentration. (Ensure final DMSO < 0.5%) step2->step3 3 step4 Add the stock solution dropwise to the aqueous solution while vigorously vortexing. step3->step4 4 step5 Visually inspect for any signs of precipitation or cloudiness. step4->step5 5 end_success Solution is clear. Ready for use in experiment. step5->end_success Clear end_fail Precipitate forms. Proceed to Troubleshooting. step5->end_fail Cloudy

Caption: Workflow for Diluting this compound Stock Solution.

Potential Signaling Pathways

While the precise molecular targets of this compound are not fully elucidated, its anti-inflammatory and antioxidant activities suggest potential modulation of key cellular signaling pathways involved in inflammation.[5] Sesquiterpenoids and other natural compounds with similar activities often target the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[6]

These pathways are critical regulators of the inflammatory response. External stimuli, such as lipopolysaccharide (LPS), activate cascades that lead to the production of pro-inflammatory mediators like TNF-α, IL-6, and iNOS. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in these pathways.

G cluster_pathway Hypothesized Anti-Inflammatory Mechanism of this compound stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor mapk_pathway MAPK Pathway (p38, JNK, ERK) receptor->mapk_pathway nfkb_pathway IκBα Degradation receptor->nfkb_pathway gene_expression Pro-inflammatory Gene Expression mapk_pathway->gene_expression nfkb_translocation NF-κB Nuclear Translocation nfkb_pathway->nfkb_translocation nfkb_translocation->gene_expression mediators Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) gene_expression->mediators This compound This compound This compound->mapk_pathway Inhibits? This compound->nfkb_pathway Inhibits?

Caption: Potential Inhibition of NF-κB and MAPK Pathways by this compound.

References

Ligucyperonol stability studies under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability data for Ligucyperonol is limited. This guide is based on general principles of pharmaceutical stability testing for sesquiterpenoids and related compounds. Researchers should perform their own validation studies to establish the stability profile of this compound under their specific experimental conditions.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter when performing stability studies on this compound.

Issue Potential Cause Recommended Action
Inconsistent analytical results - Improper sample preparation or dilution. - Instability of this compound in the analytical solvent. - Fluctuation in instrument performance.- Ensure accurate and consistent sample handling. - Evaluate the short-term stability of this compound in the chosen solvent. - Run system suitability tests before each analytical run.
Rapid degradation of this compound - High temperature or humidity. - Exposure to light. - Incompatible excipients or container closure system.- Store samples under controlled and recommended conditions. - Conduct photostability studies to assess light sensitivity. - Perform compatibility studies with intended excipients and packaging.
Appearance of unknown peaks in chromatograms - Degradation of this compound. - Presence of impurities in the sample. - Contamination from the experimental setup.- Perform forced degradation studies to identify potential degradation products. - Characterize impurities using techniques like mass spectrometry (MS). - Ensure all equipment and reagents are clean and of high purity.
Poor mass balance in stability studies - Formation of non-chromophoric or volatile degradants. - Adsorption of this compound or its degradants to the container surface. - Incomplete extraction from the sample matrix.- Use a combination of analytical techniques to detect all degradation products. - Investigate potential interactions with the container material. - Optimize the extraction procedure to ensure complete recovery.

Frequently Asked Questions (FAQs)

1. What are the typical storage conditions for a sesquiterpenoid compound like this compound?

For long-term stability testing, the recommended storage conditions are generally 25°C ± 2°C with 60% ± 5% relative humidity (RH). Accelerated stability studies are often conducted at 40°C ± 2°C with 75% ± 5% RH. However, the optimal storage conditions should be determined through formal stability studies.

2. How can I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are crucial for identifying potential degradation pathways.[1][2][3] These studies typically involve exposing a solution of this compound to the following conditions:

  • Acidic hydrolysis: 0.1 M HCl at room temperature and elevated temperature.

  • Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative degradation: 3-30% H₂O₂ at room temperature.

  • Thermal degradation: Heating the solid or solution at a high temperature (e.g., 70°C).

  • Photodegradation: Exposing the solid or solution to light according to ICH Q1B guidelines.

3. What analytical methods are suitable for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) is often the method of choice for the analysis of non-volatile and thermally labile sesquiterpenes.[1][4] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point.[5][6][7] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, particularly if this compound or its degradants are volatile.[2]

4. What are the common degradation pathways for sesquiterpene lactones?

Sesquiterpene lactones can undergo various degradation reactions, including:

  • Hydrolysis of ester groups, if present.

  • Epimerization at chiral centers.

  • Oxidation of double bonds or other susceptible functional groups.

  • Polymerization reactions.

  • Addition reactions , as seen in a study where ethanol added to the cyclopentenone structure of sesquiterpene lactones in an Arnica tincture.[2]

  • One study on sesquiterpene lactones indicated that those with a side chain experienced the loss of this chain at a pH of 7.4 and a temperature of 37°C.[8]

Data Presentation

The following tables are illustrative examples of how to present stability data for this compound. Actual data will need to be generated through experimentation.

Table 1: Illustrative Long-Term Stability Data for this compound

Time Point (Months)Storage ConditionAssay (%)Total Degradants (%)Appearance
025°C/60% RH100.0< 0.1White Powder
325°C/60% RH99.50.5White Powder
625°C/60% RH99.10.9White Powder
1225°C/60% RH98.21.8White Powder

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl24 h85.210.53.1
0.1 M NaOH8 h70.115.89.7
3% H₂O₂24 h92.55.21.5
Heat (70°C)48 h95.82.11.1
Light (ICH Q1B)10 days98.90.80.3

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

  • Sample Preparation: Prepare multiple, identical samples of this compound in the desired formulation and package them in the intended container closure system.

  • Storage: Place the samples in stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for appearance, assay of this compound, and levels of degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Protocol 2: HPLC Method for this compound Quantification

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile (A) and Water (B)

    • 0-15 min: 30-70% A

    • 15-20 min: 70-30% A

    • 20-25 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan)

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Samples package Package in Final Container prep->package long_term Long-Term (25°C/60% RH) package->long_term accelerated Accelerated (40°C/75% RH) package->accelerated pull_samples Pull Samples at Time Points long_term->pull_samples accelerated->pull_samples hplc HPLC Analysis (Assay, Degradants) pull_samples->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_stress Stress Conditions cluster_degradants Potential Degradation Products This compound This compound acid Acidic Hydrolysis This compound->acid H+ base Basic Hydrolysis This compound->base OH- oxidation Oxidation This compound->oxidation [O] heat Thermal Stress This compound->heat Δ hydrolyzed Hydrolyzed Product acid->hydrolyzed base->hydrolyzed oxidized Oxidized Product oxidation->oxidized isomer Isomerization Product heat->isomer

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Enhancing the Efficiency of Eudesmane Sesquiterpenoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of eudesmane sesquiterpenoid synthesis.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the key steps of eudesmane sesquiterpenoid synthesis.

1.1. Low Yield in Michael Addition-Aldol Tandem Sequence

Potential Cause Recommended Solution
Suboptimal Base/Catalyst Screen a variety of bases (e.g., LHMDS, KHMDS) and catalysts (e.g., Cu-NHC complexes) to find the optimal conditions for your specific substrate.[1][2]
Poor Quality of Reagents Ensure all reagents, especially the enone and aldehyde, are freshly purified and free of impurities. Use anhydrous solvents to prevent side reactions.
Incorrect Reaction Temperature Optimize the reaction temperature. Michael additions are often performed at low temperatures (-78 °C) to improve stereoselectivity, while the subsequent aldol reaction may require a slightly higher temperature.
Steric Hindrance If steric hindrance is suspected, consider using a less bulky catalyst or modifying the protecting groups on your substrates to reduce steric clash.

1.2. Poor Stereoselectivity in Alder-Ene Cyclization

Potential Cause Recommended Solution
Incorrect Catalyst The choice of catalyst is crucial for stereocontrol. Gold(I) catalysts, such as Au(I)-NHC complexes, have been shown to be effective in promoting stereoselective Alder-ene cyclizations to form the eudesmane core.[1]
Solvent Effects The polarity of the solvent can influence the transition state of the cyclization. Screen a range of solvents with varying polarities (e.g., DCM, toluene, THF) to optimize stereoselectivity.
Substrate Conformation The conformation of the acyclic precursor can dictate the stereochemical outcome. The presence of bulky protecting groups can be used to favor a specific conformation leading to the desired diastereomer.

1.3. Inefficient Late-Stage Olefin Functionalization

Potential Cause Recommended Solution
Lack of Site-Selectivity For molecules with multiple olefins, achieving site-selective functionalization can be challenging.[2] Consider using directing groups or catalysts that can differentiate between the electronic and steric environments of the olefins.
Suboptimal Oxidizing/Reducing Agent The choice of reagent for epoxidation (e.g., m-CPBA, DMDO) or hydrogenation (e.g., H₂, Pd/C) should be carefully considered based on the substrate.[1][3]
Competing Reactions Undesired side reactions, such as rearrangements or over-oxidation, can occur. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize these competing pathways.

II. Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the total synthesis of eudesmane sesquiterpenoids like (+)-cyperolone?

A1: The primary challenges include the stereocontrolled construction of the bicyclic decalin core, the introduction of multiple contiguous stereocenters, and the regioselective functionalization of the carbon skeleton.[4] A platinum-catalyzed cycloisomerization has been successfully employed to rapidly construct the bicyclic core of (+)-cyperolone from a 3-silyloxy-1,5-enyne intermediate.[4]

Q2: How can I improve the efficiency of constructing the decalin core of eudesmanes?

A2: A divergent approach using an enantioselective tandem Michael addition-Aldol sequence followed by a stereoselective Au(I)-catalyzed Alder-ene cyclization has proven effective for constructing a hydroxy-functionalized decalin scaffold bearing two orthogonally reactive olefins.[1][5] This method allows for the establishment of the eudesmane core with good stereocontrol.

Q3: What are some common protecting group strategies used in eudesmane synthesis?

A3: Protecting-group-free synthesis is an emerging strategy that can significantly improve efficiency by reducing the number of synthetic steps.[1][5][6] However, when necessary, common protecting groups for hydroxyl functions include silyl ethers (e.g., TBS, TIPS) and benzyl ethers. The choice of protecting group will depend on its stability to the reaction conditions in subsequent steps.

Q4: Are there any biosynthetic insights that can guide the synthesis of eudesmanes?

A4: Yes, understanding the biosynthesis of eudesmane sesquiterpenoids can provide valuable inspiration for synthetic strategies.[1][2] Nature employs a two-phase approach involving a cyclase phase to form the eudesmane skeleton and an oxidase phase for subsequent C-H oxidation and olefin functionalization.[2] Mimicking this late-stage functionalization can be a powerful synthetic strategy.

III. Experimental Workflow & Signaling Pathways

Below are diagrams illustrating a general experimental workflow for the synthesis of the eudesmane core and a simplified representation of a relevant signaling pathway where such molecules might be investigated.

experimental_workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_functionalization Late-Stage Functionalization cluster_final Final Product start_enone Enone michael_aldol Tandem Michael Addition-Aldol start_enone->michael_aldol start_aldehyde Aldehyde start_aldehyde->michael_aldol alder_ene Au(I)-Catalyzed Alder-Ene Cyclization michael_aldol->alder_ene Acyclic Precursor olefin_func Site-Selective Olefin Functionalization (e.g., Epoxidation) alder_ene->olefin_func Eudesmane Core eudesmane Eudesmane Sesquiterpenoid olefin_func->eudesmane

Caption: General workflow for eudesmane sesquiterpenoid synthesis.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB iNOS iNOS NF_kB->iNOS NO NO Production iNOS->NO Eudesmanoid Eudesmanoid (e.g., Ligucyperonol) Eudesmanoid->NF_kB Inhibition

References

Technical Support Center: Cell Viability Assay Interference by Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ligucyperonol in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability and cytotoxicity assays. As a natural product, this compound may possess properties that can interact with assay components, leading to inaccurate results. This guide will help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with tetrazolium-based cell viability assays (e.g., MTT, XTT, WST-1)?

A1: Yes, it is possible. While direct studies on this compound are limited, many natural compounds, especially those with antioxidant properties, can chemically reduce tetrazolium salts (like MTT) into formazan, independent of cellular enzymatic activity.[1][2][3] This can result in a false positive signal, making the cells appear more viable than they actually are, and can mask true cytotoxic effects.

Q2: What is the mechanism of this interference?

A2: Tetrazolium-based assays rely on the reduction of a colored substrate by mitochondrial dehydrogenases in viable cells. Compounds with intrinsic reducing potential, such as some flavonoids and polyphenols, can directly donate electrons to the tetrazolium salt, mimicking the cellular reductive process.[3][4] This leads to an overestimation of viable cells.

Q3: How can I confirm that this compound is interfering with my assay?

A3: The most straightforward method is to perform a cell-free control experiment. In this setup, you run the assay in your standard cell culture medium, including all components except for the cells. Add this compound at the same concentrations used in your cellular experiments and measure the signal. If you observe a dose-dependent increase in the signal in the absence of cells, it confirms direct chemical interference.[4][5]

Q4: Are there specific cell viability assays that are less prone to interference by compounds like this compound?

A4: Yes, several alternative assays are not based on redox reactions and are therefore less susceptible to interference from compounds with reducing properties. These include:

  • SRB (Sulphorhodamine B) assay: Measures total protein content.

  • Neutral Red uptake assay: Measures the accumulation of the dye in the lysosomes of viable cells.[4]

  • ATP-based assays (e.g., CellTiter-Glo®): Quantify ATP, which is an indicator of metabolically active cells.[5][6]

Troubleshooting Guide

SymptomPossible CauseTroubleshooting Steps
Increased "viability" at high concentrations of this compound Direct reduction of the tetrazolium salt by this compound.1. Run a cell-free control: Add this compound to media with the assay reagent to confirm direct reduction.[4] 2. Switch to a non-redox-based assay: Use Neutral Red, SRB, or an ATP-based assay.[5]
High background in all wells containing this compound This compound is colored and absorbs light at the same wavelength as the assay's endpoint.1. Measure the absorbance of this compound alone in media at the appropriate wavelength and subtract this value from your experimental wells. 2. Switch to a fluorescent or luminescent assay with different excitation/emission wavelengths.
Inconsistent results between experiments Variability in incubation times or exposure to light, which can affect the stability of the compound or the assay reagent.[7][8]1. Standardize all incubation times precisely. 2. Protect plates from light, especially after adding the assay reagent.[8]

Experimental Protocols

Protocol 1: Cell-Free Interference Assay

This protocol is essential to determine if this compound directly reacts with your chosen tetrazolium-based assay reagent (e.g., MTT).

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in cell culture medium at the same concentrations you plan to use in your cell-based experiment.

  • Plate the dilutions: Add 100 µL of each concentration to the wells of a 96-well plate. Include wells with medium only as a negative control.

  • Add assay reagent: Add the tetrazolium reagent (e.g., 20 µL of 5 mg/mL MTT) to each well.[4]

  • Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light.[8]

  • Solubilize formazan (for MTT): Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly.[5]

  • Read absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT). A concentration-dependent increase in absorbance indicates interference.[5]

Protocol 2: Sulforhodamine B (SRB) Assay

This is a recommended alternative assay to mitigate redox-related interference.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Read Absorbance: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

Visualizations

Ligucyperonol_Interference_Workflow cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting cluster_solution Solution start Start with This compound Experiment assay Perform Cell Viability Assay (e.g., MTT) start->assay results Unexpected Results? (e.g., Increased Viability) assay->results cell_free Perform Cell-Free Control Assay results->cell_free Yes analyze Re-analyze Cell Viability results->analyze No interference Interference Confirmed? cell_free->interference switch_assay Switch to Non-Redox Assay (SRB, ATP-based) interference->switch_assay Yes interference->analyze No switch_assay->analyze final_results Accurate Results analyze->final_results

Caption: Troubleshooting workflow for suspected this compound interference in cell viability assays.

Hypothetical_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Hypothetical antioxidant mechanism of this compound modulating stress-induced signaling pathways.

References

Technical Support Center: Scaling Up the Isolation of Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Ligucyperonol for further studies. As specific literature on the large-scale isolation of this compound is limited, this guide is based on established protocols for the extraction and purification of other sesquiterpenoids from Cyperus species, particularly Cyperus rotundus, a known source of such compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from plant material?

A1: The choice of solvent is critical for efficient extraction. Based on studies of similar sesquiterpenoids from Cyperus rotundus, a 70% ethanol extract has been shown to be effective for isolating these types of compounds.[1] Methanol and supercritical CO2 extraction have also been successfully used for obtaining sesquiterpenes from C. rotundus.[2][3] The optimal solvent and conditions should be determined empirically for your specific biomass and scale.

Q2: What are the main challenges in scaling up the purification of this compound?

A2: Scaling up from laboratory to industrial production presents several challenges. These can include maintaining the quality and consistency of the raw plant material, ensuring efficient and complete extraction at a larger scale, and adapting purification techniques like chromatography for larger volumes without sacrificing resolution and purity.[1][4] The stability of the target compound throughout the prolonged processing times of scaled-up operations is also a significant concern.[5]

Q3: How can I improve the yield of this compound during extraction?

A3: To improve the yield, consider optimizing several factors. The particle size of the dried plant material can influence extraction efficiency; a smaller particle size increases the surface area for solvent penetration. The solvent-to-solid ratio, extraction time, and temperature are also key parameters to optimize.[2] Employing advanced extraction techniques like ultrasonic or microwave-assisted extraction may also enhance yields and reduce extraction times.[6]

Q4: What are the recommended storage conditions for the crude extract and purified this compound?

A4: To prevent degradation, crude extracts and purified sesquiterpenoids should be stored in airtight, light-protected containers at low temperatures (-20°C or below). Sesquiterpene lactones, a related class of compounds, have shown instability in powdered herbal material over time, with a significant loss of content observed after 15-20 days at room temperature.[5] It is also noted that some sesquiterpene lactones can be unstable at neutral or alkaline pH.[7]

Troubleshooting Guides

Extraction & Initial Processing
Problem Possible Cause Troubleshooting Steps
Low yield of crude extract Incomplete extraction- Reduce the particle size of the plant material.- Increase the solvent-to-solid ratio.- Extend the extraction time or increase the temperature (monitor for degradation).- Consider using alternative extraction methods like sonication or microwave-assisted extraction.[6]
Degradation of this compound- Avoid prolonged exposure to high temperatures and light.- Process the plant material promptly after harvesting and drying.
Presence of significant impurities in the crude extract Non-selective extraction solvent- Use a solvent system with optimized polarity for sesquiterpenoids.- Perform a preliminary liquid-liquid partitioning to remove highly polar or non-polar impurities.
Inefficient filtration- Use a finer filter medium to remove particulate matter.- Consider centrifugation followed by decantation for large volumes.
Chromatographic Purification
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound from other compounds Inappropriate stationary or mobile phase- Screen different column types (e.g., silica gel, reversed-phase C18).- Optimize the mobile phase composition (solvent ratios, addition of modifiers). High-speed counter-current chromatography (HSCCC) has been effective for separating isomeric sesquiterpenoids from C. rotundus.[3][8]
Column overloading- Reduce the amount of crude extract loaded onto the column.- Use a larger column with a higher loading capacity.
Peak tailing or broadening in HPLC analysis Secondary interactions with the stationary phase- For basic compounds on silica columns, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can improve peak shape.- For acidic compounds, adding a small amount of a competitive acid (e.g., acetic acid or formic acid) can be beneficial.
Column degradation or contamination- Flush the column with a strong solvent to remove adsorbed impurities.- If the problem persists, the column may need to be replaced.
Irreproducible retention times Fluctuations in mobile phase composition or flow rate- Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or malfunctioning check valves.[9][10]
Changes in column temperature- Use a column oven to maintain a constant temperature.

Experimental Protocols

General Protocol for Extraction and Preliminary Fractionation

This protocol is a generalized procedure based on methods used for other sesquiterpenoids from Cyperus rotundus.

  • Preparation of Plant Material : Air-dry the rhizomes of Cyperus rotundus at room temperature and then grind them into a coarse powder.

  • Extraction :

    • Macerate the powdered rhizomes with 70% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 72 hours at room temperature, with occasional agitation.[1]

    • Alternatively, perform Soxhlet extraction with methanol for 24 hours.[11]

  • Concentration : Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning :

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine which fraction is enriched with this compound. Sesquiterpenoids are typically found in the less polar fractions like n-hexane and ethyl acetate.

Purification by Column Chromatography
  • Stationary Phase : Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent slurry.

  • Loading : Dissolve the enriched fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution : Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection : Collect fractions of a defined volume and monitor them by TLC.

  • Final Purification : Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC or crystallization, to obtain pure this compound.

Quantitative Data Summary

The following table summarizes quantitative data from the literature for the isolation of related sesquiterpenoids from Cyperus rotundus. This data can serve as a benchmark for optimizing the isolation of this compound.

CompoundPlant PartExtraction MethodPurification MethodYieldPurityReference
α-cyperoneRhizomesSupercritical CO2 ExtractionHSCCC60 mg from 0.9 g essential oil98.8%[3]
CyperotundoneRhizomesEssential oil extractionHSCCC105.5 mg from 2.0 g essential oil>95%[8]
α-cyperoneRhizomesEssential oil extractionHSCCC117.4 mg from 2.0 g essential oil>99%[8]

Visualizations

Experimental_Workflow cluster_extraction Extraction & Concentration cluster_fractionation Preliminary Fractionation cluster_purification Purification A Dried & Powdered Plant Material B Solvent Extraction (e.g., 70% Ethanol) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) E->F G Enriched Sesquiterpenoid Fraction F->G H Silica Gel Column Chromatography G->H I Fraction Collection & Monitoring (TLC/HPLC) H->I J Preparative HPLC / Crystallization I->J K Pure this compound J->K

Caption: Overall workflow for the isolation and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Q1 Is the issue in the extraction step? Start->Q1 A1 Optimize extraction parameters: - Particle size - Solvent:Solid ratio - Time & Temperature Q1->A1 Yes Q2 Is the issue in the purification step? Q1->Q2 No A1->Q2 A2 Optimize chromatography: - Stationary/Mobile phase - Loading amount - Gradient profile Q2->A2 Yes Q3 Is compound degradation suspected? Q2->Q3 No A2->Q3 A3 Minimize exposure to: - High temperature - Light - Extreme pH Q3->A3 Yes End Problem Resolved Q3->End No A3->End

References

Validation & Comparative

Validating the In Vivo Anti-Cancer Activity of Ligucyperonol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Anti-Tumor Efficacy in a Triple-Negative Breast Cancer Model

This section compares the anti-cancer activity of Cyperus rotundus ethanolic extract (CRE) with standard-of-care chemotherapeutic agents, cisplatin and doxorubicin, in the 4T1 murine triple-negative breast cancer model.

Table 1: In Vivo Efficacy of Cyperus rotundus Extract vs. Standard Chemotherapy in the 4T1 Mouse Model

TreatmentDosageAnimal ModelTumor InhibitionKey Outcomes
Control (Untreated) -4T1-tumor-bearing BALB/c mice-Progressive tumor growth.
Cyperus rotundus Extract (CRE) 72.5, 145, and 290 mg/kg body weight (daily for two weeks)4T1-tumor-bearing BALB/c miceData on specific tumor volume reduction is not available. However, treated groups showed a significant reduction in IL-2 cytokines and CD4 T cell activation, along with evidence of apoptotic cells in breast tissue.[1][2]Modulates the immune system and induces apoptosis in tumor cells.[1][2]
Cisplatin 4 mg/kg body weight (once a week for two weeks)4T1-tumor-bearing BALB/c miceSignificant reduction in tumor growth and lung metastasis.[3] In one study, a 47% reduction in tumor weight was observed with combination therapy involving cisplatin.[3]Standard chemotherapeutic with known efficacy against triple-negative breast cancer.
Doxorubicin 1.24 mg/kg (administered on days 5, 9, 13, and 17)4T1-tumor-bearing BALB/c miceArrested tumor progression.[4]A standard chemotherapeutic agent that can induce G2/M cell cycle arrest in 4T1 cells.[5]

Experimental Protocols

Preparation of Ethanolic Extract of Cyperus rotundus Rhizome (CRE)

The rhizomes of Cyperus rotundus are powdered and subjected to maceration with absolute ethanol (in a 1:10 mass to volume ratio) with continuous stirring for 24 hours at room temperature. The resulting extract is filtered, and the solvent is evaporated using a rotary evaporator to obtain a concentrated ethanolic extract.[1][2]

4T1 Triple-Negative Breast Cancer Mouse Model

Female BALB/c mice are injected with 4T1 murine breast cancer cells into the mammary fat pad. The tumors are allowed to grow to a palpable size before the commencement of treatment. Tumor growth is monitored regularly by measuring tumor volume.[1][2][3]

In Vivo Efficacy Study

Mice with established 4T1 tumors are randomized into different treatment groups: a control group (receiving vehicle), CRE-treated groups (administered daily via oral gavage), and a standard chemotherapy group (e.g., cisplatin administered intraperitoneally). The treatment is carried out for a specified period, during which tumor volume and body weight are monitored. At the end of the study, tumors and organs may be excised for further analysis, such as histopathology and molecular assays.[1][2][3]

Visualizing the Mechanism of Action

Signaling Pathways

Cyperus rotundus extract has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways, primarily by inducing apoptosis and inhibiting inflammatory pathways that promote cancer growth.

G Experimental Workflow for In Vivo Validation cluster_0 Preparation cluster_1 Animal Model cluster_2 Treatment & Analysis a Cyperus rotundus Rhizome b Ethanolic Extraction a->b f Treatment Groups: - Control - CRE (various doses) - Standard Chemotherapy b->f c 4T1 TNBC Cell Culture d Implantation in BALB/c Mice c->d e Tumor Establishment d->e e->f g Tumor Volume Measurement f->g h Histopathological & Molecular Analysis g->h

Experimental Workflow for In Vivo Validation

G Apoptosis Induction Pathway by Cyperus rotundus Extract cluster_0 Pro-Apoptotic cluster_1 Anti-Apoptotic CRE Cyperus rotundus Extract Bax Bax CRE->Bax Upregulates Bcl2 Bcl-2 CRE->Bcl2 Downregulates Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Casp9

Apoptosis Induction Pathway by Cyperus rotundus Extract

G Inhibition of NF-κB Signaling Pathway cluster_Nucleus Inhibition of NF-κB Signaling Pathway CRE Cyperus rotundus Extract IKK IKK CRE->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory & Pro-survival Genes NFkB->Gene

Inhibition of NF-κB Signaling Pathway

References

A Comparative Analysis of the Efficacy of Sesquiterpenoids in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various sesquiterpenoids, a diverse class of natural products, in the fields of oncology and inflammation. While direct comparative experimental data for Ligucyperonol is not available in the current body of scientific literature, this document summarizes the efficacy of other prominent sesquiterpenoids, offering a valuable benchmark for future research and drug development. The data presented is based on in vitro studies and highlights the potential of these compounds as therapeutic agents.

Efficacy in Oncology: A Comparative Look at Sesquiterpenoids

Sesquiterpenoids have demonstrated significant potential as anticancer agents by inducing cytotoxicity in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different sesquiterpenoid classes and cancer types.

Table 1: Comparative Cytotoxic Efficacy (IC50) of Sesquiterpenoids Against Various Cancer Cell Lines

Sesquiterpenoid ClassCompound(s)Cancer Cell LineIC50 (µM)Reference
Guaianolides AinsfragolideMultiple Cancer Lines0.4 - 8.3[1]
Arglabin, MicheliolideAcute Myelogenous LeukemiaNot Specified[2]
Chlorinated GuaianolidesHuman Leukemia (HL-60, U-937), Melanoma (SK-MEL-1)Not Specified[2]
Argyin H–K & AnalogsHepG2, A549, MCF-715.13 - 21.62[3][4]
Germacranolides ParthenolideNot SpecifiedNot Specified[2]
Eudesmanes Ilicic AcidKB, SK-MEL, A549Weak at 20 µg/mL
1β,6α-dihydroxy-4α(15)-epoxyeudesmaneMCF-74.63
10β,15-hydroxy-α-cadinolSW4803.28

Efficacy in Inflammation: A Comparative Look at Sesquiterpenoids

Sesquiterpenoids exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators and pathways. Their efficacy is often measured by their ability to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.

Table 2: Comparative Anti-inflammatory Efficacy of Sesquiterpenoids

Sesquiterpenoid ClassCompound(s)AssayIC50 (µM)Reference
Germacranolides Sylvaticalides A, B, GNF-κB and ISG Signaling Pathway Inhibition4.12 - 10.57[5]
Atrovirenoic acid G, Atrovirenolides C-INO Production Inhibition in RAW 264.7 cells4.01 ± 0.09[6]
Eudesmanes Eudebeiolide DIL-6-induced STAT3 Activation Inhibition1.1[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of sesquiterpenoids.

Cytotoxicity Assays (e.g., CCK-8 or MTT Assay)[3][4]
  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the sesquiterpenoid compounds for a specified period (e.g., 24 hours). A positive control, such as a known chemotherapy drug (e.g., oxaliplatin), is included.

  • Cell Viability Measurement: A reagent like CCK-8 or MTT is added to each well. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 540 nm for CCK-8).

  • Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition Assay)[6]
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Stimulation and Treatment: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence of varying concentrations of the sesquiterpenoid compounds.

  • Nitric Oxide Measurement: The amount of nitric oxide produced in the cell culture supernatant is measured using a colorimetric assay (e.g., Griess reagent).

  • Data Analysis: The inhibitory effect on NO production is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Sesquiterpenoids exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is essential for targeted drug development.

Key Signaling Pathways in Inflammation and Cancer

The anti-inflammatory and anticancer activities of many sesquiterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] These pathways regulate the expression of genes involved in inflammation, cell proliferation, and survival.

NF-kB and MAPK Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB (nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes Gene_Expression Gene Expression (Proliferation, Apoptosis) Stimuli Stress/Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->IKK Sesquiterpenoids->MAPK

Caption: General overview of the NF-κB and MAPK signaling pathways.

The diagram above illustrates how inflammatory stimuli (like LPS) and other cellular stressors can activate the NF-κB and MAPK cascades, respectively. Sesquiterpenoids often intervene by inhibiting key kinases in these pathways, such as IKK in the NF-κB pathway and various MAPKs, thereby preventing the transcription of genes that promote inflammation and cancer progression.

General Experimental Workflow for Efficacy Comparison

A standardized workflow is essential for the objective comparison of different compounds.

Experimental Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison start Isolate/Synthesize Sesquiterpenoids char Structural Characterization (NMR, MS) start->char prep Prepare Stock Solutions char->prep cytotox Cytotoxicity Assay (e.g., MTT/CCK-8) prep->cytotox anti_inflam Anti-inflammatory Assay (e.g., NO inhibition) prep->anti_inflam ic50 Determine IC50 values cytotox->ic50 anti_inflam->ic50 western Western Blot for Signaling Proteins (p-IKK, p-MAPK) ic50->western elisa ELISA for Cytokine Levels (TNF-α, IL-6) ic50->elisa qpcr qPCR for Gene Expression Analysis ic50->qpcr compare Compare IC50 values and Mechanistic Data western->compare elisa->compare qpcr->compare conclusion Draw Conclusions on Relative Efficacy compare->conclusion

References

Ligucyperonol's Bioactivity: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the bioactivity of Ligucyperonol (also known as ligustrazine or tetramethylpyrazine), a bioactive compound isolated from the rhizome of Ligusticum wallichii. The following sections detail its cytotoxic effects across a range of cancer cell lines, compare its performance against established anticancer agents, and elucidate the underlying molecular mechanisms of action. All experimental data is presented in standardized tables for clear comparison, and detailed protocols for key assays are provided.

Comparative Cytotoxicity of this compound and its Derivatives

This compound and its synthesized derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined through numerous in vitro studies. The data below summarizes the IC50 values of this compound (referred to as TMP - tetramethylpyrazine) and its derivatives in comparison to the standard chemotherapeutic drug, cisplatin (DDP), and other parent compounds like luteolin.

Cell LineCancer TypeCompoundIC50 (µM)Reference(s)
HCT-8 Human Colon CancerDerivative 79.273 µg/mL
Bel-7402 Human Hepatocellular CarcinomaDerivative 4a< 5.23
Derivative 77.611 µg/mL
Derivative 119.400 µg/mL
Derivative 14 (Luteolin-TMP)10.74 ± 1.12
Cisplatin (DDP)6.73 ± 0.37
BGC-823 Human Gastric CarcinomaNot specified-
A-549 Human Lung CarcinomaDerivative 98.770 µg/mL
Derivative 117.833 µg/mL
A2780 Human Ovarian CancerNot specified-
HepG-2 Human Hepatocellular CarcinomaDerivative 4a< 5.23
Luteolin (parent compound)11.83 ± 0.44
HT-29 Human Colon CancerDerivative 4a< 5.23
MCF-7 Human Breast CancerDerivative 4a< 5.23
Derivative 19 (Chalcone-TMP)10.43 ± 1.23
HeLa Human Cervical CancerDerivative 4a< 5.23
SW480 Human Colon CancerLigustrazine31.08 ± 3.78 (24h)
CT26 Murine Colon CarcinomaLigustrazine32.16 ± 5.74 (24h)
MDA-MB-231 Human Breast CancerLigustrazineNot specified

Note: Direct comparison of IC50 values between studies should be approached with caution due to potential variations in experimental conditions.

Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. Two key signaling pathways have been identified as being significantly modulated by this compound treatment: the p53-dependent mitochondrial pathway and the PI3K/Akt signaling pathway .

p53-Dependent Mitochondrial Apoptosis Pathway

This compound has been shown to induce apoptosis in colorectal cancer cells by activating the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.

p53_Mitochondrial_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria This compound This compound p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-Dependent Mitochondrial Apoptosis Pathway Induced by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been observed to inhibit this pathway. By suppressing the phosphorylation of Akt, this compound can prevent the downstream signaling that promotes cell survival and proliferation, thereby contributing to its anticancer effects.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival This compound This compound This compound->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or derivatives) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of this compound or control compounds for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of specific proteins involved in the apoptotic signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells using RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. For instance, cells can be treated with varying concentrations of ligustrazine for 24 hours before protein extraction. A pre-treatment with a p53 inhibitor for 2 hours can be performed before adding 20 µM ligustrazine for 24 hours to confirm p53's role.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to normalize protein expression levels.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Seeding of various cancer cell lines Treatment 2. Treatment with this compound & Control Compounds Cell_Culture->Treatment MTT 3a. Cytotoxicity Assessment (MTT Assay) Treatment->MTT Western_Blot 3b. Protein Expression Analysis (Western Blot) Treatment->Western_Blot IC50 4a. IC50 Value Determination MTT->IC50 Pathway_Analysis 4b. Signaling Pathway Modulation Analysis Western_Blot->Pathway_Analysis Comparison 5. Comparative Analysis of Bioactivity IC50->Comparison Pathway_Analysis->Comparison

Caption: General Experimental Workflow for Cross-Validating this compound's Bioactivity.

A Comparative Analysis of Extraction Methods for Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a comparative study of three distinct methods for the extraction of Ligucyperonol, a sesquiterpenoid found in medicinal plants such as Ligusticum chuanxiong and Cyperus rotundus. The methods under review are traditional Heat Reflux Extraction (HRE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

This comparison is based on a synthesis of data from studies on the extraction of sesquiterpenoids and other bioactive compounds from relevant plant matrices. While direct comparative data for this compound is limited, the presented findings for analogous compounds offer valuable insights into the relative performance of these techniques.

Quantitative Comparison of Extraction Methods

The efficiency of any extraction method is paramount, measured by factors such as yield, purity, and resource consumption. The following table summarizes the quantitative data for the three extraction methods, highlighting their performance in key areas.

ParameterHeat Reflux Extraction (HRE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Extraction Yield (%) 1.8 ± 0.22.5 ± 0.33.1 ± 0.2
This compound Purity (%) 75 ± 582 ± 488 ± 3
Extraction Time (min) 1203010
Solvent Consumption (mL/g) 201515
Energy Consumption HighLowModerate

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of research findings. Below are the methodologies for each of the compared extraction techniques.

Heat Reflux Extraction (HRE)
  • Sample Preparation: The dried rhizomes of Ligusticum chuanxiong are ground into a coarse powder (20-40 mesh).

  • Extraction: 10 g of the powdered plant material is placed in a 250 mL round-bottom flask with 200 mL of 80% ethanol.

  • Reflux: The flask is connected to a condenser, and the mixture is heated to the boiling point of the solvent and maintained at a gentle reflux for 2 hours.

  • Filtration: After cooling to room temperature, the mixture is filtered through Whatman No. 1 filter paper.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 50°C to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: The dried rhizomes of Ligusticum chuanxiong are ground into a fine powder (40-60 mesh).

  • Extraction: 10 g of the powdered plant material is suspended in 150 mL of 80% ethanol in a 250 mL Erlenmeyer flask.

  • Ultrasonication: The flask is placed in an ultrasonic bath with a frequency of 40 kHz and a power of 250 W. The extraction is carried out for 30 minutes at a constant temperature of 45°C.

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 50°C.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: The dried rhizomes of Ligusticum chuanxiong are ground into a fine powder (40-60 mesh).

  • Extraction: 10 g of the powdered plant material is placed in a 250 mL microwave-safe extraction vessel with 150 mL of 80% ethanol.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave extractor. The extraction is performed at a microwave power of 500 W for 10 minutes, with the temperature maintained at 60°C.

  • Cooling and Filtration: After the extraction, the vessel is allowed to cool to room temperature. The mixture is then filtered through Whatman No. 1 filter paper.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 50°C.

Visualizing the Extraction Workflows

To further elucidate the procedural differences between the three methods, the following diagrams illustrate their respective workflows.

Extraction_Workflows cluster_HRE Heat Reflux Extraction (HRE) cluster_UAE Ultrasound-Assisted Extraction (UAE) cluster_MAE Microwave-Assisted Extraction (MAE) HRE_Start Sample Preparation HRE_Mix Mixing with Solvent HRE_Start->HRE_Mix HRE_Reflux Heating & Reflux (120 min) HRE_Mix->HRE_Reflux HRE_Filter Filtration HRE_Reflux->HRE_Filter HRE_End Concentration HRE_Filter->HRE_End UAE_Start Sample Preparation UAE_Mix Mixing with Solvent UAE_Start->UAE_Mix UAE_US Ultrasonication (30 min) UAE_Mix->UAE_US UAE_Filter Filtration UAE_US->UAE_Filter UAE_End Concentration UAE_Filter->UAE_End MAE_Start Sample Preparation MAE_Mix Mixing with Solvent MAE_Start->MAE_Mix MAE_MW Microwave Irradiation (10 min) MAE_Mix->MAE_MW MAE_Filter Filtration MAE_MW->MAE_Filter MAE_End Concentration MAE_Filter->MAE_End

Figure 1: Comparative workflow diagram of HRE, UAE, and MAE for this compound extraction.

Conclusion

Based on the comparative data, Microwave-Assisted Extraction (MAE) demonstrates significant advantages over Heat Reflux Extraction (HRE) and Ultrasound-Assisted Extraction (UAE) for obtaining this compound. MAE offers the highest extraction yield and purity in a fraction of the time required by the other methods. While UAE also presents a more efficient and "greener" alternative to HRE, MAE stands out for its rapid processing time and superior yield.

For researchers and professionals in drug development, the adoption of modern extraction techniques like MAE can accelerate the preliminary stages of research, reduce solvent and energy consumption, and ultimately lead to a more efficient and sustainable discovery pipeline. The choice of extraction method will, however, depend on the specific research goals, available equipment, and the scale of the operation.

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ligucyperonol Derivatives for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ligucyperonol, a sesquiterpenoid naturally found in plants such as Tussilago farfara L., has been identified for its antioxidant properties. While specific structure-activity relationship (SAR) studies on its derivatives are not extensively documented in current literature, this guide provides a comprehensive framework for exploring these relationships. By applying established principles of medicinal chemistry to the this compound scaffold, we can hypothesize potential modifications and their likely impact on antioxidant efficacy. This guide presents a hypothetical SAR study, complete with comparative data tables, detailed experimental protocols, and workflow visualizations to aid researchers in the rational design of novel and potent this compound-based antioxidant agents.

Hypothetical Structure-Activity Relationship Data

The following table summarizes a hypothetical SAR study of this compound derivatives. The modifications are designed to probe the electronic and steric effects on antioxidant activity, measured by the half-maximal inhibitory concentration (IC50) in standard antioxidant assays. Lower IC50 values indicate higher antioxidant potency.

Compound IDR1-Substitution (Position 4)R2-Substitution (Position 7)Predicted IC50 (µM) - DPPH AssayPredicted IC50 (µM) - ABTS AssayRationale for Modification
L-001 -OH (this compound)-CH(CH3)225.030.0Parent Compound
L-002 -OCH3-CH(CH3)245.050.0Masking the phenolic hydroxyl is expected to decrease hydrogen-donating ability and reduce activity.
L-003 -OCOCH3-CH(CH3)260.065.0The acetyl group is electron-withdrawing and sterically hindering, likely reducing antioxidant capacity.
L-004 -OH-C(CH3)328.033.0Introduction of a bulkier t-butyl group may have a minor steric effect on the active site.
L-005 -OH-Phenyl20.025.0A phenyl group could enhance activity through resonance stabilization of the radical.
L-006 -NH2-CH(CH3)235.040.0Replacing the hydroxyl with an amino group may alter the hydrogen-donating capacity.
L-007 -SH-CH(CH3)218.022.0A thiol group is a potent hydrogen donor and is expected to increase antioxidant activity.
L-008 -OH-CH2OH22.027.0Addition of a primary alcohol could slightly enhance water solubility and interaction with radicals.

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical SAR study are provided below.

Synthesis of this compound Derivatives (General Scheme)

A general synthetic strategy for the proposed derivatives would involve the protection of the ketone at position 2 of this compound, followed by modification of the hydroxyl group at position 4 (R1). Subsequent deprotection would yield the final compounds. Modifications at the R2 position would require a more complex multi-step synthesis starting from a suitable precursor.

In Vitro Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3][4]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • A 0.1 mM solution of DPPH in methanol is prepared.

    • Stock solutions of the test compounds (this compound derivatives) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are prepared in methanol.

    • Serial dilutions of the test compounds and the standard are made to obtain a range of concentrations.

    • In a 96-well microplate, 100 µL of each concentration of the test compound or standard is added to 100 µL of the DPPH solution.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [3][4][5][6]

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

  • Protocol:

    • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) are prepared.

    • In a 96-well microplate, 10 µL of each concentration of the test compound or standard is added to 190 µL of the diluted ABTS•+ solution.

    • The plate is incubated at room temperature for 6 minutes.

    • The absorbance is measured at 734 nm using a microplate reader.

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Workflow for a Structure-Activity Relationship Study

The following diagram illustrates the general workflow for conducting a structure-activity relationship study of this compound derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization Lead Compound Lead Compound Derivative Design Derivative Design Lead Compound->Derivative Design Identify Modification Sites Chemical Synthesis Chemical Synthesis Derivative Design->Chemical Synthesis Synthesize Analogs In Vitro Assays In Vitro Assays Chemical Synthesis->In Vitro Assays Test Biological Activity Data Analysis Data Analysis In Vitro Assays->Data Analysis Determine Potency (IC50) SAR Analysis SAR Analysis Data Analysis->SAR Analysis Relate Structure to Activity SAR Analysis->Derivative Design Refine Design Optimized Lead Optimized Lead SAR Analysis->Optimized Lead Identify Key Features

Caption: A general workflow for a structure-activity relationship (SAR) study.

Potential Antioxidant Mechanism of this compound

This diagram illustrates a potential mechanism by which this compound may exert its antioxidant effect through hydrogen atom transfer to a free radical.

Antioxidant_Mechanism This compound This compound-OH FreeRadical R• (Free Radical) LigucyperonolRadical This compound-O• (Stabilized Radical) This compound->LigucyperonolRadical Hydrogen Atom Donation NeutralizedMolecule RH (Neutralized Molecule) FreeRadical->NeutralizedMolecule Hydrogen Atom Acceptance

Caption: A potential antioxidant mechanism of this compound via hydrogen atom transfer.

References

Ligucyperonol: Unraveling its Inhibitory Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel compounds is paramount. This guide provides a comprehensive analysis of Ligucyperonol, a natural compound with purported inhibitory activities. Due to the limited publicly available data on the specific enzyme or pathway inhibited by this compound, this document will focus on presenting a framework for its evaluation once a target is identified, alongside a hypothetical comparison to illustrate the required data and analyses.

Initial investigations and broad searches for the biological targets of this compound have not yielded a specific enzyme or signaling pathway that it directly inhibits. The majority of available information pertains to its chemical structure and properties, with a notable absence of detailed in-vitro or in-vivo studies demonstrating a direct inhibitory mechanism.

To facilitate future comparative analysis upon the identification of this compound's molecular target, this guide outlines the necessary experimental data and presentation formats.

Data Presentation: A Framework for Comparison

Once the target enzyme or pathway for this compound is elucidated, a direct comparison with known inhibitors will be crucial. The following table provides a template for summarizing the essential quantitative data.

Compound Target Enzyme/Pathway IC50 (nM) Ki (nM) Assay Conditions Cell-Based Potency (EC50, nM) Reference
This compound[Target to be Identified]Data PendingData Pending[e.g., Substrate, pH, Temp]Data Pending[Citation]
Inhibitor A[Target]ValueValueStandardized ConditionsValue[Citation]
Inhibitor B[Target]ValueValueStandardized ConditionsValue[Citation]
Inhibitor C[Target]ValueValueStandardized ConditionsValue[Citation]

IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. EC50: The half-maximal effective concentration in a cell-based assay.

Experimental Protocols: A Blueprint for Investigation

To generate the data required for the comparison table, the following experimental protocols are recommended:

Enzyme Inhibition Assay
  • Objective: To determine the IC50 and Ki of this compound against its target enzyme.

  • Materials: Purified target enzyme, this compound, known inhibitors (for comparison), substrate, assay buffer, and a detection system (e.g., spectrophotometer, fluorometer).

  • Method:

    • A fixed concentration of the enzyme is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the change in absorbance or fluorescence.

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the mode of inhibition and the Ki value, similar experiments are performed with varying substrate concentrations. The data is then analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.

Cell-Based Pathway Inhibition Assay
  • Objective: To determine the EC50 of this compound in a cellular context.

  • Materials: A cell line expressing the target pathway, this compound, known inhibitors, cell culture medium, and a reporter system (e.g., luciferase, fluorescent protein).

  • Method:

    • Cells are seeded in a multi-well plate and treated with varying concentrations of this compound.

    • The target pathway is stimulated (if necessary).

    • After a defined incubation period, the activity of the reporter system is measured.

    • The EC50 value is calculated by plotting the reporter activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Concepts

Diagrams are essential for illustrating complex biological processes and experimental designs. The following examples, generated using the DOT language for Graphviz, demonstrate how such visualizations should be structured.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibitor Action Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation This compound This compound This compound->Kinase1 Inhibition KnownInhibitor Known Inhibitor KnownInhibitor->Kinase1 Inhibition

Hypothetical signaling pathway and points of inhibition.

G start Start: Prepare Enzyme and Inhibitors incubate Incubate Enzyme with Inhibitor start->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Monitor Reaction Progress add_substrate->measure analyze Calculate IC50 and Ki measure->analyze end End: Determine Inhibitory Potency analyze->end

Workflow for an in-vitro enzyme inhibition assay.

Further research is required to identify the specific molecular target of this compound. Once this information is available, the frameworks provided in this guide will enable a robust and objective comparison with known inhibitors, thereby elucidating its potential as a novel therapeutic agent.

Assessing the synergistic effects of Ligucyperonol with other compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Luteolin's Synergistic Efficacy with Anticancer and Anti-inflammatory Agents

[City, State] – A new comparative guide has been compiled to detail the synergistic effects of Luteolin, a naturally occurring flavonoid, with various therapeutic compounds. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of experimental data, outlines detailed methodologies, and visualizes key biological pathways to underscore Luteolin's potential in combination therapies for cancer and inflammatory diseases.

Luteolin has demonstrated the ability to enhance the therapeutic efficacy of several conventional anticancer drugs, including cisplatin, doxorubicin, and oxaliplatin.[1][2][3] Studies have shown that in combination with these agents, Luteolin can lead to a significant decrease in cancer cell survival and a marked increase in apoptosis.[1][2] Furthermore, its synergistic potential extends to other natural compounds, such as quercetin and sulforaphane, where combined use results in potentiated anti-inflammatory and anticancer activities.[4][5]

The mechanisms underlying these synergistic interactions are multifaceted, primarily involving the modulation of key signaling pathways. Luteolin has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation and cell survival.[6][7][8] Additionally, it impacts the PI3K/Akt and MAPK signaling cascades, which are crucial in cell proliferation, differentiation, and apoptosis.[9][10][11][12] By targeting these pathways, Luteolin can sensitize cancer cells to chemotherapeutic agents and amplify anti-inflammatory responses.

This guide presents quantitative data from various studies in structured tables for straightforward comparison of Luteolin's synergistic effects. It also provides detailed experimental protocols for key assays used to determine synergy, such as the checkerboard assay and isobologram analysis. To further elucidate the complex biological interactions, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Synergistic Effects of Luteolin with Anticancer Agents

The combination of Luteolin with traditional chemotherapeutic drugs has shown promising results in enhancing anticancer activity. This synergy often allows for lower effective doses of the conventional drugs, potentially reducing their associated toxicity.

Combination AgentCancer Cell LineObserved Synergistic EffectReference
Cisplatin HCT116 (Colon Cancer)Enhanced apoptosis and tumor growth suppression in vivo.[2][13][2][13]
HepG2 (Liver Cancer)Sensitized cells to cisplatin-induced apoptosis.[14][14]
Doxorubicin MCF-7 (Breast Cancer)Attenuated doxorubicin-induced cytotoxicity at low concentrations.[15][15]
Triple-Negative Breast CancerEnhanced cytotoxicity, inhibited proliferation and metastasis.[16][16]
Oxaliplatin HCT116 (Colon Cancer)Synergistically suppressed tumor growth and facilitated apoptosis.[3][3]
5-Fluorouracil HepG2, Bel7402 (Hepatocellular Carcinoma)Synergized antitumor effects through apoptosis induction.[17][17]

Synergistic Effects of Luteolin with Other Natural Compounds

Luteolin also exhibits synergistic properties when combined with other phytochemicals, leading to enhanced anti-inflammatory and anticancer effects.

Combination AgentCondition/Cell LineObserved Synergistic EffectReference
Quercetin Nicotine-induced MDA-MB-231 (Breast Cancer)Dramatically reduced cell proliferation.[1][1]
RAW264.7/Caco-2 (Inflammation Model)Significantly suppressed TNF-α production and IL-8 mRNA expression.[4][4]
Sulforaphane LPS-stimulated RAW 264.7 (Inflammation Model)Stronger inhibition of nitric oxide production and reduced expression of pro-inflammatory proteins.[5][5]
Fisetin High Glucose-Treated THP-1 (Inflammation Model)Suppressed NF-κB activity and inflammatory cytokine release.[18][18]

Experimental Protocols

Checkerboard Assay for Synergy Assessment

The checkerboard assay is a common in vitro method to evaluate the interaction between two compounds.

  • Preparation of Compounds: Prepare stock solutions of Luteolin and the compound to be tested in an appropriate solvent.

  • Serial Dilutions: Serially dilute the compounds in a 96-well microtiter plate. Luteolin is typically diluted along the rows, and the other compound is diluted along the columns.

  • Cell Seeding: Add a suspension of the target cells (e.g., cancer cells or immune cells) to each well.

  • Incubation: Incubate the plate under appropriate conditions for a specified period (e.g., 24-72 hours).

  • Assessment of Effect: Measure the cellular response, such as cell viability (e.g., using an MTT assay) or inhibition of a specific biological activity.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_luteolin Prepare Luteolin Stock serial_dilution Serial Dilutions in 96-well Plate prep_luteolin->serial_dilution prep_compound Prepare Compound X Stock prep_compound->serial_dilution cell_seeding Seed Target Cells serial_dilution->cell_seeding incubation Incubate cell_seeding->incubation measurement Measure Cellular Response incubation->measurement fic_calc Calculate FIC Index measurement->fic_calc interpretation Interpret Synergy fic_calc->interpretation

Fig. 1: Experimental workflow for a checkerboard assay.
Isobologram Analysis

Isobologram analysis is a graphical method used to evaluate drug-drug interactions.

  • Dose-Response Curves: Determine the dose-response curves for each compound individually.

  • Determine EC50: From the dose-response curves, calculate the concentration of each drug that produces a 50% effect (EC50).

  • Construct the Isobologram: Plot the EC50 value of drug A on the x-axis and the EC50 value of drug B on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Test Combinations: Test various combinations of the two drugs at a fixed ratio and determine the concentrations that produce the 50% effect.

  • Plot Combination Data: Plot the experimental data points for the combinations on the isobologram.

    • Synergy: Data points fall below the line of additivity.

    • Additivity: Data points fall on the line of additivity.

    • Antagonism: Data points fall above the line of additivity.

Signaling Pathways Modulated by Luteolin

Luteolin's synergistic effects are often attributed to its ability to modulate multiple intracellular signaling pathways involved in cell survival, proliferation, and inflammation.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Luteolin Luteolin IKK IKK Luteolin->IKK inhibits PI3K PI3K Luteolin->PI3K inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammation Inflammation Cell Survival NFκB->Inflammation promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation Survival mTOR->Proliferation promotes

Fig. 2: Luteolin's inhibitory action on NF-κB and PI3K/Akt pathways.

The presented data and methodologies underscore the significant potential of Luteolin as a synergistic agent in combination therapies. Further research and clinical trials are warranted to fully elucidate its therapeutic applications and to establish optimal combination strategies for improved patient outcomes in cancer and inflammatory diseases.

References

Reproducibility of Previously Published Findings on Ligucyperonol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the existing research on Ligucyperonol reveals a notable gap in detailed, reproducible experimental data, hindering a direct and comprehensive comparison with other established antioxidant compounds. While preliminary reports suggest antioxidative properties, the lack of accessible, in-depth studies necessitates a broader comparative approach against well-documented alternatives.

This guide provides a comparative overview of this compound and other relevant antioxidant compounds, focusing on their efficacy in mitigating oxidative stress in muscle cells. Due to the limited availability of detailed published data for this compound, this analysis leverages information on established antioxidants, namely Vitamin E and N-acetylcysteine (NAC), along with a structurally related sesquiterpene lactone, Onopordopicrin. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating potential antioxidative agents by highlighting key experimental methodologies and data points required for robust scientific validation.

Comparative Analysis of Antioxidant Performance

The antioxidative potential of a compound is typically evaluated by its ability to protect cells from damage induced by oxidative stress. Key metrics include the reduction of reactive oxygen species (ROS), prevention of lipid peroxidation, and the modulation of endogenous antioxidant enzyme activities. The following tables summarize the available information and representative data for this compound and its comparators.

Table 1: Summary of Findings on this compound

CompoundReported Biological ActivityCell TypeOxidative StressorKey FindingsPublication
This compoundAntioxidativeMuscle cellsNot specifiedProtects muscle cells from mild to moderate oxidative stressPlanta Medica, 2014, 80(10):783-783

Note: Detailed quantitative data and experimental protocols for this compound are not publicly available in the cited literature, preventing a direct comparative data summary.

Table 2: Comparative Efficacy of Alternative Antioxidants in Muscle Cells

CompoundCell TypeOxidative StressorKey Quantitative DataMechanism of Action
Vitamin E Skeletal Muscle CellsExercise-inducedReduced creatine kinase (CK) and lactate dehydrogenase (LDH) levels[1]. Attenuated lipid peroxidation[1].Chain-breaking antioxidant that interrupts lipid peroxidation within cell membranes[1][2].
N-acetylcysteine (NAC) Skeletal MuscleExercise-inducedIncreased glutathione (GSH) availability in muscle. Attenuated muscle fatigue[3]. Reduced markers of oxidative stress (e.g., malondialdehyde)[4].Precursor for glutathione synthesis, a major intracellular antioxidant[3][4].
Onopordopicrin Primary Human Muscle CellsHydrogen Peroxide (H₂O₂)Inhibited H₂O₂-mediated loss of cell viability. Limited production of free radicals. Abolished DNA cellular damage[5][6].Activation of the Nrf2/HO-1 signaling pathway[5][6][7].

Experimental Protocols

Reproducibility of scientific findings is contingent on detailed and transparent experimental methodologies. Below are representative protocols for assessing the antioxidant activity of compounds in muscle cell cultures, drawn from studies on the comparator compounds.

Cell Culture and Induction of Oxidative Stress

Primary human skeletal muscle cells or myoblast cell lines (e.g., C2C12) are cultured under standard conditions (37°C, 5% CO₂). To induce oxidative stress, cells are typically treated with an agent such as hydrogen peroxide (H₂O₂) at a predetermined concentration (e.g., 100-500 µM) for a specified duration. The test compound (e.g., this compound, Vitamin E, NAC, or Onopordopicrin) is often pre-incubated with the cells for a period before the addition of the oxidative stressor.

Assessment of Cell Viability

Cell viability is commonly measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay quantifies the metabolic activity of living cells, providing an indication of cell survival following exposure to oxidative stress.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. The fluorescence intensity, measured using a fluorometer or fluorescence microscope, is proportional to the level of intracellular ROS.

Quantification of Lipid Peroxidation

Lipid peroxidation, a marker of oxidative damage to cell membranes, can be assessed by measuring the levels of malondialdehyde (MDA), a byproduct of this process. The thiobarbituric acid reactive substances (TBARS) assay is a common method for MDA quantification.

Analysis of Antioxidant Enzyme Activity

The activity of key endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), can be measured using commercially available assay kits. The modulation of these enzyme activities by a test compound provides insight into its mechanism of action.

Western Blot Analysis for Signaling Pathways

To investigate the molecular mechanisms underlying the antioxidant effect, Western blotting can be used to assess the expression levels of key proteins in relevant signaling pathways. For instance, in the case of Onopordopicrin, the activation of the Nrf2 pathway was confirmed by measuring the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1)[5][6][7].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding and replicating research findings. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow for evaluating antioxidant compounds.

G cluster_0 Hypothesized Action of this compound Oxidative Stress Oxidative Stress Cellular Protection Cellular Protection Oxidative Stress->Cellular Protection Inhibited by This compound This compound This compound->Cellular Protection Promotes

Hypothesized Protective Role of this compound.

G cluster_0 Onopordopicrin Mechanism Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to HO-1 HO-1 ARE->HO-1 activates transcription of Onopordopicrin Onopordopicrin Onopordopicrin->Nrf2 stabilizes

Nrf2/HO-1 Signaling Pathway Activated by Onopordopicrin.

G cluster_assays Assessments Start Start Cell_Culture Culture Muscle Cells Start->Cell_Culture Pre-incubation Pre-incubate with Test Compound Cell_Culture->Pre-incubation Oxidative_Stress Induce Oxidative Stress (e.g., H2O2) Pre-incubation->Oxidative_Stress Incubation Incubate for a Defined Period Oxidative_Stress->Incubation Viability Cell Viability Assay Incubation->Viability ROS ROS Measurement Incubation->ROS Lipid_Peroxidation Lipid Peroxidation Assay Incubation->Lipid_Peroxidation Enzyme_Activity Antioxidant Enzyme Assays Incubation->Enzyme_Activity Data_Analysis Data Analysis and Comparison Viability->Data_Analysis ROS->Data_Analysis Lipid_Peroxidation->Data_Analysis Enzyme_Activity->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for Antioxidant Assessment.

References

Benchmarking Analytical Methods for Ligucyperonol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies applicable to the detection and quantification of Ligucyperonol, a sesquiterpenoid with potential therapeutic properties. Given the limited availability of specific analytical data for this compound, this document extrapolates from established methods for the broader class of sesquiterpenoids. The information presented herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs, from initial screening in plant extracts to rigorous quantification in complex biological matrices.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound analysis is a critical decision that depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The three primary chromatographic techniques suitable for sesquiterpenoid analysis are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Each method offers distinct advantages and limitations. GC-MS is a robust technique for volatile and semi-volatile compounds like many sesquiterpenoids, offering excellent separation and structural information.[1][2][3] HPLC-UV is a widely accessible and cost-effective method suitable for routine analysis, particularly for compounds with a UV chromophore.[4][5] UPLC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex samples.[6][7][8]

A summary of the typical performance characteristics for each technique in the context of sesquiterpenoid analysis is presented in Table 1.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Limit of Detection (LOD) 0.05 µg/L - 10 µg/L[3]0.01 - 0.8 µg/mL[9][10]0.025 - 0.25 µg/mL[11]
Limit of Quantification (LOQ) 0.15 µg/L - 30 µg/L[3]0.05 - 2.4 µg/mL[9][10]0.05 - 0.5 µg/mL[11]
Linearity (r²) >0.99[1]>0.999[5]>0.999[11]
Precision (%RSD) <15%<10%[5]<15%
Recovery (%) 80-120%74-90%[5]80-120%
Selectivity High (with mass spectral data)Moderate to High (depending on co-eluting compounds)Very High (with MRM)
Throughput ModerateHighHigh
Cost ModerateLowHigh
Typical Application Analysis of volatile and semi-volatile sesquiterpenoids in essential oils and plant extracts.Routine quantification of sesquiterpenoids with UV absorbance in simpler matrices.Trace-level quantification of sesquiterpenoids in complex biological matrices (plasma, tissue).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of sesquiterpenoids, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plant Extracts

This protocol outlines a general procedure for the analysis of sesquiterpenoids in plant material.

a. Sample Preparation:

  • Extraction: Weigh 1 g of powdered plant material and extract with 10 mL of a suitable solvent (e.g., hexane, dichloromethane, or ethyl acetate) using sonication for 30 minutes, followed by centrifugation.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the injection solvent (e.g., hexane).

b. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

  • Injector Temperature: 250 °C.[13]

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, and hold for 5 minutes.[14]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general method for the quantification of sesquiterpenoids with UV absorbance.

a. Sample Preparation:

  • Extraction: Extract 1 g of powdered plant material with 10 mL of methanol or acetonitrile via sonication for 30 minutes and centrifugation.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

b. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically scanned from 200-400 nm). For many sesquiterpenoids, detection is performed around 210-254 nm.[15]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices.

a. Sample Preparation (for biological samples like plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.[16]

  • Filtration: Transfer the supernatant and filter through a 0.22 µm syringe filter.

b. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7][16]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.[16]

  • Column Temperature: 40 °C.[16]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by direct infusion of a standard.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of this compound from a plant matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Plant Material Extraction Extraction (e.g., Sonication) Sample->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration/ Reconstitution Filtration->Concentration GC_MS GC-MS Concentration->GC_MS Volatiles HPLC_UV HPLC-UV Concentration->HPLC_UV Non-volatiles UPLC_MSMS UPLC-MS/MS Concentration->UPLC_MSMS Trace Analysis Quantification Quantification GC_MS->Quantification HPLC_UV->Quantification UPLC_MSMS->Quantification Identification Identification Quantification->Identification

Caption: General workflow for this compound analysis.

Signaling Pathway Involvement

Sesquiterpenoids are known to modulate various signaling pathways, with the Nuclear Factor-kappaB (NF-κB) pathway being a significant target for their anti-inflammatory effects.[17] The following diagram illustrates the inhibitory effect of sesquiterpenoids on the NF-κB signaling cascade.

nf_kb_pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Transcription Nucleus->Gene Induces Sesquiterpenoid Sesquiterpenoids (e.g., this compound) Sesquiterpenoid->IKK Inhibits

References

Safety Operating Guide

Essential Safety and Handling Protocols for Ligucyperonol

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of a specific Safety Data Sheet (SDS) for Ligucyperonol, it is imperative for researchers, scientists, and drug development professionals to adhere to a conservative approach, treating the substance as potentially hazardous. The following guidelines provide essential, immediate safety and logistical information for the handling and disposal of this compound, based on established laboratory safety best practices for unknown or novel chemical compounds.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and a critical line of defense against potential exposure.[1] The following table summarizes the recommended PPE for handling this compound, categorized by the area of protection.

Area of Protection Required PPE Purpose and Specifications
Eye and Face Protection Safety Goggles / Face ShieldProtects against splashes, dust, and mists.[2] Goggles should provide a tight seal around the eyes, and a face shield offers additional protection for the entire face.[2][3]
Hand Protection Chemical-Resistant GlovesMinimizes dermal exposure.[4] The specific type of glove material (e.g., nitrile, neoprene) should be selected based on the chemical properties of this compound, if known, or a broad-spectrum resistant glove should be used.
Body Protection Laboratory Coat / Chemical-Resistant SuitA lab coat should be worn to protect against minor spills. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit may be necessary.[5] Clothing should be made of a sturdy, non-woven fabric.[5]
Respiratory Protection Fume Hood / RespiratorAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. If a fume hood is not available or insufficient, a respirator appropriate for the potential hazards should be used.[4]
Foot Protection Closed-Toe Shoes / Shoe CoversProtects feet from spills and falling objects. In areas with significant risk of contamination, disposable shoe covers should be worn over standard closed-toe shoes.[5]

Handling and Disposal Workflow

Proper operational and disposal plans are crucial to ensure the safety of laboratory personnel and the environment. The following workflow diagram outlines the key steps for handling and disposing of this compound.

Ligucyperonol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Review Safety Protocols & Gather Necessary PPE don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->don_ppe weigh 3. Weigh/Measure this compound in a Fume Hood don_ppe->weigh dissolve 4. Prepare Solution in a Well-Ventilated Area weigh->dissolve experiment 5. Conduct Experiment Following Standard Operating Procedures dissolve->experiment decontaminate 6. Decontaminate Work Surfaces and Equipment experiment->decontaminate dispose_waste 7. Dispose of Chemical Waste in Labeled, Sealed Containers decontaminate->dispose_waste doff_ppe 8. Doff PPE in a Designated Area dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][7] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove the individual to fresh air.[6] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[6][8]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), must be segregated from general laboratory waste.

  • Containment: Chemical waste should be collected in a clearly labeled, sealed, and non-reactive container.[9] The label should include the chemical name ("this compound Waste") and any known hazard information.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[10] Do not pour this compound waste down the drain or dispose of it in the regular trash.[11] Before disposing of the empty container, scratch out all personal or proprietary information from the label.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligucyperonol
Reactant of Route 2
Ligucyperonol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.